Technical Documentation Center

2,6-Naphthyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Naphthyridine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

The 2,6-Naphthyridine-3-Carboxylic Acid Scaffold: Mechanisms of Action and Pharmacological Applications

Executive Summary The 2,6-naphthyridine core is a highly privileged, nitrogen-rich fused bicyclic pharmacophore. When functionalized at the 3-position with a carboxylic acid or its ester derivatives, the scaffold exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-naphthyridine core is a highly privileged, nitrogen-rich fused bicyclic pharmacophore. When functionalized at the 3-position with a carboxylic acid or its ester derivatives, the scaffold exhibits remarkable versatility across distinct pharmacological targets. As a Senior Application Scientist, understanding the structure-activity relationship (SAR) of this molecule is critical for rational drug design.

Historically, the 1[1] has served as the foundational building block for synthesizing potent Positive Allosteric Modulators (PAMs) of Metabotropic Glutamate Receptor 4 (mGluR4) , culminating in clinical candidates like foliglurax for Parkinson's disease[2]. Conversely, the free 3-carboxylic acid acts as a potent bidentate chelator, making it a highly effective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) [3]. This whitepaper deconstructs the mechanisms of action, causality behind target engagement, and the self-validating experimental workflows required to evaluate these compounds.

Core Mechanism I: Positive Allosteric Modulation of mGluR4

The Basal Ganglia Rationale

In Parkinson's disease (PD), the degeneration of dopaminergic neurons in the substantia nigra leads to a pathological overactivity of the indirect pathway within the basal ganglia. mGluR4 is heavily expressed on the presynaptic terminals of striatopallidal (GABAergic) and subthalamopallidal (glutamatergic) synapses[4]. Activation of mGluR4 acts as an autoreceptor/heteroreceptor "brake," reducing the excessive release of neurotransmitters and restoring motor balance[5].

Direct orthosteric agonists of mGluR4 often fail due to poor blood-brain barrier (BBB) penetration and rapid receptor desensitization. To circumvent this, 2,6-naphthyridine derivatives were developed as Positive Allosteric Modulators (PAMs) [1].

Allosteric Binding and Signal Transduction

Unlike endogenous glutamate, which binds to the large extracellular Venus Flytrap (VFT) domain, 2,6-naphthyridine PAMs bind to the allosteric site located within the 7-transmembrane (7TM) domain [1].

  • Causality of Action: By binding the 7TM domain, the PAM induces a conformational shift that increases the binding affinity and functional efficacy of endogenous glutamate.

  • Signaling Cascade: mGluR4 is a Group III metabotropic receptor coupled to Gi/o proteins. PAM-enhanced activation leads to the inhibition of adenylate cyclase, a drop in intracellular cAMP, the suppression of Protein Kinase A (PKA), and the subsequent inhibition of voltage-gated calcium channels. This directly prevents the exocytosis of synaptic vesicles containing glutamate or GABA[4].

G Glutamate Endogenous Glutamate mGluR4 mGluR4 Receptor (Presynaptic) Glutamate->mGluR4 Binds VFT Domain PAM 2,6-Naphthyridine PAM PAM->mGluR4 Binds 7TM Domain Gi Gi/o Protein Activation mGluR4->Gi Conformational Shift AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Ca Inhibition of Ca2+ Channels cAMP->Ca Suppresses PKA Release Reduced Glutamate/GABA Release Ca->Release Decreases Exocytosis

Caption: Presynaptic mGluR4 signaling pathway modulated by 2,6-naphthyridine PAMs.

Core Mechanism II: HIF Prolyl Hydroxylase (PHD) Inhibition

While the esterified scaffold drives mGluR4 allostery, the free 2,6-naphthyridine-3-carboxylic acid is a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (EGLN1, EGLN2, EGLN3)[6].

Iron Chelation and Hypoxia Mimicry

HIF-PHDs are iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases. Under normoxic conditions, they hydroxylate proline residues on the HIF-1α subunit, flagging it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation[6].

  • Causality of Action: The 2,6-naphthyridine-3-carboxylic acid acts as a 2-OG competitive inhibitor. The nitrogen at the 2-position of the naphthyridine ring and the oxygen of the 3-carboxylic acid form a highly stable bidentate chelation complex with the catalytic Fe(II) in the enzyme's active site[3].

  • Physiological Result: By blocking prolyl hydroxylation, the compound stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and trigger the transcription of hypoxia-response genes (e.g., EPO, VEGF), making this mechanism highly relevant for treating anemia and ischemic diseases[7].

Core Mechanism III: Protein Kinase D (PKD) Inhibition

Beyond GPCRs and metalloenzymes, the 2,6-naphthyridine core serves as an ATP-competitive hinge-binding motif for kinases. High-throughput screening has identified 2,6-naphthyridines as highly selective, orally available inhibitors of Protein Kinase D (PKD), a target for cardiac hypertrophy[8]. The N6 nitrogen of the naphthyridine ring is indispensable here, functioning as a critical hydrogen-bond acceptor with the kinase hinge region, achieving up to 1000-fold selectivity over Protein Kinase C (PKC)[8].

Quantitative Data & Structure-Activity Relationship (SAR)

The pharmacological fate of the 2,6-naphthyridine scaffold is dictated by its functionalization. The table below summarizes the quantitative metrics of key derivatives across their respective targets.

TargetCompound / ScaffoldPrimary MechanismKey MetricIndication
mGluR4 Compound 40Positive Allosteric ModulatorEC50: ~0.1 - 1.0 µMParkinson's Disease[1]
mGluR4 Foliglurax (PXT002331)Positive Allosteric ModulatorEC50: < 0.1 µMParkinson's Disease[2]
HIF-PHD 2,6-Naphthyridine-3-carboxylic acids2-OG Competitive InhibitorIC50: Target dependentAnemia / Ischemia[3]
PKD 2,6-Naphthyridine derivativesATP-Competitive InhibitorIC50: < 50 nMCardiac Hypertrophy[8]

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds requires self-validating assay systems. Below are the gold-standard protocols for characterizing 2,6-naphthyridine derivatives.

High-Throughput Calcium Mobilization Assay for mGluR4 PAMs

Rationale: Because mGluR4 is Gi-coupled, measuring its activation via cAMP reduction is technically challenging in high-throughput formats. As an Application Scientist, the standard workaround is to transfect cells with a chimeric G-protein (e.g., Gqi9) . This forces the Gi-coupled receptor to signal through the Gq pathway, activating Phospholipase C (PLC) and triggering a massive, easily quantifiable release of intracellular calcium[1].

Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR4 and the Gqi9 chimera in 384-well black/clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 1 hour at 37°C.

  • Compound Addition (PAM Phase): Inject the 2,6-naphthyridine derivative. A true PAM will show no immediate calcium spike (confirming lack of orthosteric agonism).

  • Agonist Addition: Inject an EC20 concentration of endogenous glutamate.

  • Readout: Measure the fluorescent signal using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the leftward shift of the glutamate curve to determine the PAM EC50.

Workflow Cells HEK293 Cells (mGluR4 + Gqi9) Dye Fluo-4 AM Loading Cells->Dye Compound Add 2,6-Naphthyridine Derivative Dye->Compound Agonist Add EC20 Glutamate Compound->Agonist Read FLIPR Readout (Ca2+ Signal) Agonist->Read Data EC50 & Emax Calculation Read->Data

Caption: High-throughput calcium mobilization workflow for mGluR4 PAM validation.

AlphaScreen Assay for HIF-PHD Inhibition

Rationale: To validate the 3-carboxylic acid derivatives as HIF-PHD inhibitors, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized to measure the physical interaction between hydroxylated HIF-1α and the VHL protein. Protocol:

  • Incubate recombinant HIF-PHD enzyme (e.g., EGLN1) with the 2,6-naphthyridine-3-carboxylic acid compound, Fe(II), ascorbate, and 2-oxoglutarate.

  • Add a biotinylated HIF-1α peptide substrate. Allow the hydroxylation reaction to proceed.

  • Add GST-tagged VHL protein, Streptavidin-coated Donor beads, and Anti-GST Acceptor beads.

  • If the compound successfully inhibits the enzyme, the peptide is not hydroxylated, VHL does not bind, and the luminescent signal drops (IC50 determination)[3].

References

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry (ACS) URL:[Link][1]

  • A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? Source: Expert Opinion on Investigational Drugs (ResearchGate) URL:[Link][2]

  • US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase Source: Google Patents URL:[3]

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link][8]

  • A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease Source: Movement Disorders (PMC - NIH) URL:[Link][4]

  • Update on mGlu4 modulator patents: 2017 to present Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link][5]

Sources

Exploratory

Unlocking the 2,6-Naphthyridine-3-Carboxylic Acid Scaffold: Structure-Activity Relationships in CNS and Oncology Therapeutics

Executive Summary In the competitive landscape of drug discovery, the selection of a core heterocyclic scaffold dictates a molecule's potency, selectivity, metabolic stability, and clinical viability. The 2,6-naphthyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of drug discovery, the selection of a core heterocyclic scaffold dictates a molecule's potency, selectivity, metabolic stability, and clinical viability. The 2,6-naphthyridine-3-carboxylic acid scaffold has emerged as a highly versatile and privileged pharmacophore. By offering a rigid bicyclic geometry combined with strategically positioned nitrogen atoms, this scaffold provides unique three-dimensional vectors for target engagement[1].

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,6-naphthyridine-3-carboxylic acid derivatives. We will dissect the causality behind its success in two distinct therapeutic arenas: as Positive Allosteric Modulators (PAMs) of mGluR4 for Parkinson's disease[2][3], and as ATP-competitive kinase inhibitors in oncology[4][5].

Physicochemical Rationale: Why 2,6-Naphthyridine?

The transition from a standard naphthalene or quinoline core to a 2,6-naphthyridine system is rarely accidental; it is a deliberate structural intervention driven by the following physicochemical causalities:

  • Strategic Hydrogen-Bond Acceptors : The nitrogen atoms at the 2- and 6-positions act as powerful hydrogen-bond acceptors. In kinase targets, these nitrogens frequently interact with the hinge region of the ATP-binding pocket[4]. In G-protein-coupled receptors (GPCRs), they stabilize binding within the 7-transmembrane (7TM) allosteric domains[2].

  • Lipophilicity and Aqueous Solubility : Naphthalene is highly lipophilic and lacks polarity, often leading to poor aqueous solubility and non-specific protein binding (high LogP). The introduction of the N6 atom in the 2,6-naphthyridine core significantly lowers the partition coefficient, enhancing aqueous solubility and facilitating passive blood-brain barrier (BBB) penetration—a non-negotiable requirement for CNS therapeutics[6].

  • The C3-Carboxylic Acid Handle : The carboxylic acid at the 3-position serves a dual purpose. Synthetically, it is a versatile handle for generating esters, amides, and oximes. Pharmacologically, it can act as a direct binding determinant, forming critical salt bridges with positively charged residues (e.g., Lysine) in target binding sites[5].

SAR_Logic Lead Lead: (-)-PHCCC (Poor Solubility, High EC50) Isoquinoline Scaffold Hop: Isoquinoline (Improved Potency, Poor Solubility) Lead->Isoquinoline Replace phenylglycine with rigid heterocycle Naphthyridine Scaffold Hop: 2,6-Naphthyridine (Optimal Potency & Solubility) Isoquinoline->Naphthyridine Introduce N6 atom to lower LogP Foliglurax Candidate: Foliglurax (PXT002331) (Brain Penetrant, Orally Active) Naphthyridine->Foliglurax Optimize C3 side-chain with morpholine

Logical progression of mGluR4 PAM SAR optimization leading to Foliglurax.

CNS Applications: mGluR4 PAMs for Parkinson's Disease

The metabotropic glutamate receptor 4 (mGluR4) is a highly sought-after target for Parkinson's disease. Activation of mGluR4 in the basal ganglia suppresses overactive GABAergic transmission in the indirect pathway, providing symptomatic relief without the dyskinesia associated with L-DOPA[3][7].

SAR Evolution: From (-)-PHCCC to Foliglurax

Early efforts utilized (-)-PHCCC, a pharmacological tool with weak micromolar potency and poor brain penetrance[2]. Researchers hypothesized that rigidifying the scaffold and replacing the chiral centers would improve pharmacokinetics.

Scaffold hopping to an isoquinoline core improved potency but resulted in poor aqueous solubility (0.2 μM in water), rendering in vivo formulation nearly impossible[6]. The breakthrough occurred when the core was replaced with a 2,6-naphthyridine-3-carboxylic acid methyl ester derivative. The additional nitrogen atom at position 6 acted as the perfect polarity enhancer, drastically improving solubility while maintaining the critical binding geometry required for mGluR4 allosteric modulation[2][7]. Further optimization of the C3-position led to the discovery of Foliglurax (PXT002331)[8][9].

Quantitative SAR Data
CompoundCore ScaffoldC3 / Side Chain ModificationmGluR4 EC₅₀ (nM)Efficacy (%)Brain Penetrance
(-)-PHCCC PhenylglycineN/A2250100Poor
Compound 11 IsoquinolineChromen-4-one oxime~30085Moderate
Compound 40 2,6-NaphthyridineChromen-4-one oxime4090Good
Foliglurax 2,6-NaphthyridineMorpholinopropyl oxime79100High (Oral)

Data summarized from Charvin et al., 2017[2][3].

mGluR4_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Receptor (Active Conformation) Glutamate->mGluR4 Binds Venus Flytrap Foliglurax Foliglurax (mGluR4 PAM) Foliglurax->mGluR4 Binds 7TM Domain (Allosteric) Gi_Protein Gi/o Protein Activation mGluR4->Gi_Protein Signal Transduction AdenylateCyclase Adenylate Cyclase (Inhibition) Gi_Protein->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces GABA GABA Release (Inhibited) cAMP->GABA Suppresses Overactive Indirect Pathway

Mechanism of mGluR4 allosteric modulation by Foliglurax in the basal ganglia.
Self-Validating Protocol: FLIPR Calcium Mobilization Assay

Because mGluR4 is a Gi/o-coupled receptor that natively inhibits adenylate cyclase, measuring its activation via standard calcium-sensitive dyes is impossible without cellular engineering. To establish a self-validating protocol, cells must be co-transfected with a chimeric G-protein to redirect the signal[2][3].

  • Cell Engineering : Culture HEK293 cells stably expressing human mGluR4 and a chimeric Gqi5 protein. This redirects the Gi signal to the Gq pathway, mobilizing intracellular calcium from the endoplasmic reticulum.

  • Dye Loading : Seed cells in 384-well plates. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent indicator) for 1 hour at 37°C.

  • Compound Addition : Add the 2,6-naphthyridine SAR library at varying concentrations and incubate for 15 minutes to allow allosteric binding.

  • Agonist Challenge : Add an EC₂₀ concentration of glutamate. A PAM will not activate the receptor alone but will exponentially potentiate the calcium flux triggered by the EC₂₀ glutamate.

  • Readout : Measure real-time fluorescence kinetics using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the EC₅₀ based on the leftward shift of the glutamate concentration-response curve.

Oncology Applications: Kinase Inhibition

Beyond GPCRs, the 2,6-naphthyridine scaffold is a highly effective ATP-competitive hinge binder in kinase drug discovery[1][4].

Protein Kinase D (PKD) and CK2 Inhibition

High-throughput screening identified the 2,6-naphthyridine core as a potent dual inhibitor of PKC and PKD. SAR studies revealed that deleting or relocating the N6 nitrogen resulted in a complete loss of PKD activity, proving its causal role as a critical hydrogen-bond acceptor to the enzyme's hinge region[4].

Similarly, the related benzo[c][2,6]naphthyridine-8-carboxylic acid scaffold was utilized to discover CX-4945 (Silmitasertib) , the first clinical-stage inhibitor of Protein Kinase CK2[5][10]. In this architecture, the carboxylic acid is not merely a synthetic artifact; it is the primary pharmacophore. Crystallographic data confirms that the acid forms a critical bidentate salt bridge with the conserved Lys68 in the ATP-binding pocket. Esterification or removal of this acid results in a >400-fold drop in potency[5].

Quantitative SAR Data: Kinase Inhibition
CompoundTarget KinaseScaffold ModificationIC₅₀ (nM)Key SAR Finding
13c PKD12,6-Naphthyridine core12N6 acts as an essential H-bond acceptor.
22a PKD1Isoquinoline (N6 deleted)>50Loss of N6 drops potency significantly.
CX-4945 CK2Benzo[c][2,6]naphthyridine-8-COOH1Carboxylic acid essential for Lys68 salt bridge.
26c CK2Carboxylic acid removed>400>400-fold loss of activity without the acidic group.

Data summarized from Doppler et al., 2010[4] and Pierre et al., 2011[5].

Self-Validating Protocol: Kinase Autophosphorylation Assay

To validate the direct inhibition of PKD1 by 2,6-naphthyridine derivatives, a radiometric autophosphorylation assay is utilized[4].

  • Kinase Incubation : Incubate recombinant PKD1 with 100 nM of the 2,6-naphthyridine derivative in a kinase reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).

  • ATP Addition : Initiate the reaction by adding 10 μM ATP spiked with[γ-³²P]ATP.

  • Reaction Termination : After 30 minutes at 30°C, spot the reaction mixture onto P81 phosphocellulose paper.

  • Washing : Wash the paper extensively with 0.75% phosphoric acid. Causality note: The self-validating nature of the P81 matrix ensures that only positively charged, radiolabeled protein is retained, washing away all unreacted[γ-³²P]ATP background noise.

  • Quantification : Measure the retained radioactivity using a liquid scintillation counter to determine the IC₅₀.

Synthetic Methodology Workflow

The synthesis of the highly functionalized [2,6]naphthyridine-3-carboxylic acid methyl ester core requires a precise domino reaction to close the second pyridine ring[2][11][12].

Screening_Workflow Step1 Step 1: Reagent Prep Dissolve 4-dimethoxymethyl-pyridine-3-carbaldehyde in cold dichloromethane (DCM) Step2 Step 2: Phosphoryl Addition Slowly add acetylamino-(dimethoxy-phosphoryl)- acetic acid methyl ester Step1->Step2 Step3 Step 3: Base Catalysis Add 1.8-diazabicyclo[5.4.0]undec-7-ene (DBU) to initiate the domino reaction Step2->Step3 Step4 Step 4: Ring Closure Successive formation of three new bonds closes the second pyridine ring Step3->Step4 Step5 Step 5: Purification Isolate via preparative HPLC to yield [2,6]naphthyridine-3-carboxylic acid methyl ester Step4->Step5

Synthetic workflow for the 2,6-naphthyridine-3-carboxylic acid methyl ester core.

Conclusion

The 2,6-naphthyridine-3-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging the specific electronic properties of the N2 and N6 atoms, alongside the functional versatility of the C3-carboxylic acid, medicinal chemists have successfully navigated complex SAR landscapes. Whether lowering lipophilicity to achieve brain penetrance for Parkinson's disease (Foliglurax) or anchoring into the ATP-hinge region of kinases for oncology (CX-4945), this scaffold remains a cornerstone of modern therapeutic development.

References

  • Charvin, D., et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry 60.20 (2017): 8515-8537. URL:[Link]

  • Pierre, F., et al. "Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer." Journal of Medicinal Chemistry 54.2 (2011): 635-654. URL:[Link]

  • Doppler, H., et al. "Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors." Journal of Medicinal Chemistry 53.14 (2010): 5197-5201. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Foliglurax | Ligand page." URL:[Link]

Sources

Foundational

In Silico Modeling of 2,6-Naphthyridine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative for In Silico Modeling in Modern Drug Discovery The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative for In Silico Modeling in Modern Drug Discovery

The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical overview of the in silico methodologies for the characterization and optimization of 2,6-Naphthyridine-3-carboxylic acid and its derivatives. As the pharmaceutical industry grapples with escalating research and development costs and high attrition rates in clinical trials, the strategic implementation of computational modeling has become an indispensable component of the drug discovery pipeline. This document is intended for researchers, computational chemists, and drug development professionals, offering a comprehensive framework for the virtual assessment of this promising compound class. We will delve into the core techniques of molecular docking, molecular dynamics simulations, and ADMET profiling, not merely as procedural steps, but as interconnected components of a holistic in silico strategy.

Target Identification and Validation: Focusing the Computational Effort

The initial and most critical step in any drug discovery campaign is the identification and validation of a biological target. For the 2,6-naphthyridine scaffold, the literature points towards several promising avenues:

  • Protein Kinases: Derivatives of 2,6-naphthyridine have shown significant potential as anticancer agents, primarily through the inhibition of key protein kinases.[1] Notable examples include Fibroblast Growth Factor Receptor 4 (FGFR4)[3][4] and Casein Kinase 2 (CK2)[5], both of which are implicated in cancer cell proliferation and survival.

  • DNA Gyrase and Topoisomerase IV: The broader naphthyridine class, particularly 1,8-naphthyridine-3-carboxylic acids, has a well-established history as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[6]

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer agents, and in silico studies have been employed to identify novel PARP inhibitors from various chemical scaffolds.[7][8][9][10][11]

For the purposes of this guide, we will focus on FGFR4 as our primary target, given the recent and specific evidence for the activity of 2,6-naphthyridine analogues against this kinase.[3]

The In Silico Modeling Workflow: A Conceptual Overview

The following diagram illustrates the overarching workflow for the in silico modeling of 2,6-Naphthyridine-3-carboxylic acid. This workflow is designed to be iterative, with insights from later stages often informing earlier steps.

G cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis & Prediction cluster_optimization Lead Optimization Target_Prep Target Preparation (FGFR4) Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation (2,6-Naphthyridine-3-carboxylic acid) Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Poses Binding_Analysis Binding Mode & Energy Analysis MD_Sim->Binding_Analysis Lead_Opt Lead Optimization Binding_Analysis->Lead_Opt ADMET->Lead_Opt

Caption: A generalized workflow for the in silico modeling of 2,6-Naphthyridine-3-carboxylic acid.

Experimental Protocols: A Step-by-Step Guide

Target Preparation: Readying FGFR4 for Docking

The quality of the target protein structure is paramount for obtaining meaningful docking results. The following protocol outlines the steps for preparing the FGFR4 kinase domain.

Protocol 1: FGFR4 Preparation

  • Structure Retrieval: Download the crystal structure of human FGFR4 in complex with a ligand from the Protein Data Bank (PDB). A suitable entry would be one with high resolution and a bound inhibitor that can serve as a reference.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) corresponding to the FGFR4 kinase domain.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the protonation step. This should be a constrained minimization, allowing only the added hydrogens to move freely, to preserve the experimentally determined backbone conformation.

Ligand Preparation: Preparing 2,6-Naphthyridine-3-carboxylic Acid

The ligand must also be prepared in a three-dimensional format with correct atom types and charges.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of 2,6-Naphthyridine-3-carboxylic acid using a chemical drawing program and convert it to a 3D structure.

  • Protonation State: Determine the likely protonation state of the carboxylic acid group at physiological pH. It is expected to be deprotonated.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand. This is crucial for accurately modeling electrostatic interactions with the protein.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol 3: Molecular Docking

  • Binding Site Definition: Define the binding site on FGFR4. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure. The size of the grid box should be sufficient to encompass the entire active site.

  • Docking Algorithm: Choose a suitable docking algorithm. Both rigid and flexible docking approaches can be considered. For initial screening, a rigid ligand docking approach is often sufficient and computationally less expensive.

  • Execution: Dock the prepared 2,6-Naphthyridine-3-carboxylic acid into the defined binding site of FGFR4.

  • Pose Analysis: Analyze the resulting docking poses. The poses are typically ranked by a scoring function that estimates the binding affinity. Visualize the top-ranked poses in the context of the FGFR4 active site to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Parameter Typical Value/Choice Rationale
Docking Software AutoDock Vina, Glide, GOLDThese are widely used and validated docking programs with different scoring functions and search algorithms.
Scoring Function Varies by software (e.g., Vina score, GlideScore)Empirically derived functions that approximate the free energy of binding.
Number of Poses 10-20Provides a reasonable sampling of possible binding modes without generating an overwhelming amount of data.
Exhaustiveness 8-16 (for AutoDock Vina)Controls the thoroughness of the conformational search. Higher values increase the likelihood of finding the optimal pose but are more computationally expensive.

Table 1: Representative parameters for a molecular docking experiment.

Molecular Dynamics (MD) Simulations: Assessing Binding Stability

While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the protein-ligand complex over time in a simulated physiological environment.

G Start Start with top-ranked docking pose Solvation Solvate the system (add water and ions) Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: A simplified workflow for a molecular dynamics simulation.

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Take the top-ranked docked pose of the 2,6-Naphthyridine-3-carboxylic acid-FGFR4 complex as the starting point. Solvate the system in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts, first with the protein and ligand restrained, and then with the entire system allowed to move.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

ADMET Prediction: Evaluating Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can provide early warnings of potential liabilities that could derail a drug development program.

Property Predicted Value Acceptable Range Implication
Molecular Weight ( g/mol ) 174.16< 500Good oral bioavailability (Lipinski's Rule of Five).
LogP ~1.5< 5Good balance between solubility and permeability.
Hydrogen Bond Donors 1< 5Favorable for membrane permeability.
Hydrogen Bond Acceptors 4< 10Favorable for membrane permeability.
Predicted Solubility ModerateHigh to ModerateImportant for formulation and absorption.
CYP450 Inhibition Low riskLow riskReduced potential for drug-drug interactions.
hERG Inhibition Low riskLow riskReduced risk of cardiotoxicity.

Table 2: A hypothetical in silico ADMET profile for 2,6-Naphthyridine-3-carboxylic acid.

Data Interpretation and Lead Optimization

The culmination of these in silico experiments is a rich dataset that can guide the next steps in the drug discovery process.

  • Binding Mode Analysis: A stable binding mode predicted by docking and confirmed by MD simulations, which involves key interactions with conserved residues in the FGFR4 active site, provides a strong rationale for the compound's activity.

  • Structure-Activity Relationship (SAR): The in silico model can be used to rationalize the SAR of a series of 2,6-naphthyridine analogues. For example, modifications to the scaffold that enhance key interactions or improve the ADMET profile can be prioritized for synthesis.

  • Lead Hopping: Pharmacophore models can be generated from the predicted binding mode of 2,6-Naphthyridine-3-carboxylic acid.[12][13][14] These models can then be used to screen virtual libraries for novel scaffolds that retain the key interaction features but have different core structures.

Conclusion: The Path Forward

This guide has outlined a comprehensive in silico workflow for the investigation of 2,6-Naphthyridine-3-carboxylic acid as a potential therapeutic agent. By integrating molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can gain valuable insights into the compound's mechanism of action, binding stability, and drug-like properties. This computational approach allows for the efficient and cost-effective prioritization of analogues for synthesis and biological testing, ultimately accelerating the journey from a promising scaffold to a clinically viable drug candidate.

References

  • In Silico Investigation of Potential PARP-1 Inhibitors from Traditional Chinese Medicine.
  • Large-scale identification of PARP7 inhibitors via computational modeling and simulation - New Journal of Chemistry (RSC Publishing).
  • In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment - MDPI.
  • Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach - Taylor & Francis.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed.
  • In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - PMC.
  • Discovery of 5-(3-Chlorophenylamino)benzo[c][8][11]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition | Journal of Medicinal Chemistry. Available at:

  • Discovery of 5-(3-Chlorophenylamino)benzo[c][8][11]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide - Benchchem.
  • 2,6-Naphthyridine Scaffold: A Comparative Analysis in Kinase Inhibition Assays - Benchchem.
  • Antimicrobial Activity of Naphthyridine Derivatives - PMC.
  • Biological Activity of Naturally Derived Naphthyridines - MDPI.
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Pharmacophore modeling: advances and pitfalls - Frontiers.

Sources

Exploratory

The 2,6-Naphthyridine-3-Carboxylic Acid Scaffold: A Privileged Core for Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The pursuit of novel, highly selective therapeutics requires chemical scaffolds that offe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pursuit of novel, highly selective therapeutics requires chemical scaffolds that offer both structural rigidity and versatile functionalization. The 2,6-naphthyridine core—a bicyclic heteroaromatic system—has emerged as a privileged structure in modern medicinal chemistry. Specifically, 2,6-naphthyridine-3-carboxylic acid and its derivatives provide a unique pharmacophore capable of precise interactions within complex protein binding pockets [1].

This technical guide explores the mechanistic rationale behind utilizing the 2,6-naphthyridine-3-carboxylic acid scaffold, detailing its primary therapeutic targets—ranging from metalloenzymes like Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) to critical kinase networks (PKD, FGFR4) and CNS targets. By analyzing structure-activity relationships (SAR) and providing validated experimental workflows, this whitepaper serves as a foundational resource for drug discovery programs leveraging this versatile core.

Structural Rationale & Medicinal Chemistry

The efficacy of 2,6-naphthyridine-3-carboxylic acid derivatives stems from their precise electronic and steric properties. The scaffold offers three distinct advantages for target engagement:

  • Bidentate Chelation Motif: The nitrogen atom at the 2-position, combined with the adjacent 3-carboxylic acid, creates an optimal N-C-C-O bidentate chelating geometry. This is highly effective for coordinating divalent metal ions (e.g., Fe²⁺, Mg²⁺) in metalloenzyme active sites.

  • Hinge Region Hydrogen Bonding: In ATP-competitive kinase inhibitors, the nitrogen atoms of the naphthyridine rings act as potent hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu662 in Protein Kinase D) [2].

  • Solvent Channel Projection: The 3-carboxylic acid can be readily functionalized into various amides or esters. Because the 3-position often points toward the solvent-exposed channel of the ATP-binding site, these modifications allow chemists to tune pharmacokinetic properties (solubility, basicity) without disrupting the primary binding affinity[3].

Primary Therapeutic Targets & Mechanistic Insights

Target 1: Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)

Indication: Anemia of Chronic Disease, Ischemia

HIF-PHDs are iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation.

Derivatives of 2,6-naphthyridine-3-carboxylic acid act as potent HIF-PHD inhibitors by mimicking the endogenous 2-OG co-substrate. The 3-carboxylate moiety directly coordinates the active site Fe²⁺ ion, displacing water and halting the hydroxylation process [4]. This stabilizes HIF-1α, allowing it to translocate to the nucleus and upregulate erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

HIF_Pathway Inhibitor 2,6-Naphthyridine-3-COOH Derivatives PHD HIF-PHD (Fe2+ Dependent) Inhibitor->PHD Fe2+ Chelation HIF HIF-1α (Stabilized) PHD->HIF Inhibition prevents hydroxylation VHL VHL-Mediated Ubiquitination PHD->VHL Hydroxylates (Normoxia) GeneExp Target Genes (EPO, VEGF) HIF->GeneExp Nuclear Translocation Degradation Proteasomal Degradation VHL->Degradation Targets for

Caption: Mechanism of HIF-1α stabilization via HIF-PHD inhibition by 2,6-naphthyridine derivatives.

Target 2: Protein Kinase Networks (PKD, FGFR4, CK2)

Indication: Heart Failure, Hepatocellular Carcinoma (HCC), Oncology

The 2,6-naphthyridine core is a proven ATP-competitive kinase inhibitor scaffold.

  • Protein Kinase D (PKD): High-throughput screening has identified 2,6-naphthyridines as highly selective pan-PKD inhibitors, demonstrating >1000-fold selectivity over closely related Protein Kinase C (PKC) isoforms. This inhibition is critical for blocking aberrant hypertrophic signaling pathways in cardiac myocytes, offering a therapeutic avenue for heart failure [2].

  • FGFR4: Aberrant FGF19-FGFR4 signaling is a primary oncogenic driver in a subset of hepatocellular carcinomas. Substituted 2,6-naphthyridines exhibit nanomolar potency against FGFR4, effectively suppressing tumor growth in Huh7 human hepatoma models [5].

Target 3: Central Nervous System (CNS) Targets

Indication: Alzheimer's Disease, Parkinson's Disease

The basicity of the naphthyridine core can be finely tuned (e.g., by incorporating fluoropyridine moieties) to enhance blood-brain barrier (BBB) penetrance. This has led to the development of 1-amino-3,4-dihydro-2,6-naphthyridine derivatives as potent inhibitors of BACE1 (β-Site amyloid precursor protein cleaving enzyme 1) for Alzheimer's disease [3], as well as positive allosteric modulators (PAMs) for mGluR4 in Parkinson's disease models [6].

Quantitative Target Affinity Summary

The following table synthesizes the in vitro potency of various 2,6-naphthyridine derivatives across key therapeutic targets, highlighting the structural modifications that drive selectivity.

Target Enzyme / ReceptorScaffold ModificationPrimary IndicationPotency (IC₅₀)Key Molecular Interaction
HIF-PHD 3-carboxylic acid amidesAnemia / Ischemia< 1.0 µMBidentate Fe²⁺ coordination via N2 and 3-COOH
PKD1 / PKD2 6-nitrogen preservationHeart Failure2 - 20 nMH-bond acceptor to catalytic Lys612 & Leu662
FGFR4 4-Methyl-2,6-naphthyridineHepatocellular Carcinoma< 50 nMATP-competitive hinge binding
BACE1 1-amino-3,4-dihydroAlzheimer's Disease< 100 nMAspartyl protease active site engagement
mGluR4 (PAM) 3-carboxylic acid methyl esterParkinson's Disease~ 150 nMAllosteric pocket stabilization

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To accurately evaluate the potency of synthesized 2,6-naphthyridine-3-carboxylic acid derivatives against kinase targets (e.g., PKD1 or FGFR4), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. The following protocol is designed with built-in causality to ensure a self-validating system.

Step-by-Step Protocol
  • Compound Preparation & Serial Dilution:

    • Action: Dissolve the 2,6-naphthyridine derivative in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Causality: Maintaining the compound in 100% DMSO during dilution prevents precipitation. The final transfer to the aqueous assay buffer must yield a final DMSO concentration of ≤1% (v/v) to prevent solvent-induced enzyme denaturation or assay interference.

  • Enzyme Pre-Incubation:

    • Action: Add 5 µL of the diluted inhibitor to a 384-well microplate. Add 10 µL of the purified kinase (e.g., PKD1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubating establishes binding equilibrium between the enzyme and the inhibitor before substrate competition begins. This is critical for generating accurate, reproducible IC₅₀ values for ATP-competitive inhibitors.

  • Reaction Initiation:

    • Action: Initiate the reaction by adding 10 µL of a substrate mix containing ATP and the specific biotinylated peptide substrate.

    • Causality: ATP and peptide concentrations must be calibrated to their respective Km​ values. Operating at the Km​ sensitizes the assay to competitive inhibitors while maintaining a linear reaction velocity, ensuring Michaelis-Menten kinetics apply.

  • Reaction Termination:

    • Action: After 60 minutes, add 25 µL of Stop/Detection Buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

    • Causality: EDTA rapidly chelates the Mg²⁺ cofactor required for kinase catalysis, instantly halting the reaction. This provides a stable kinetic snapshot, allowing the plate to be read hours later without signal drift.

  • Signal Detection & Data Analysis:

    • Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

    • Causality: Time-resolved detection eliminates short-lived background autofluorescence from the library compounds, ensuring high signal-to-noise ratios and trustworthy data.

Assay_Workflow Step1 1. Compound Prep (DMSO Dilution: Maintain Solubility) Step2 2. Enzyme Pre-incubation (Establish Binding Equilibrium) Step1->Step2 Step3 3. Reaction Initiation (Add ATP/Substrate at Km) Step2->Step3 Step4 4. Reaction Termination (EDTA Chelation of Mg2+) Step3->Step4 Step5 5. TR-FRET Detection (Eliminate Autofluorescence) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Caption: Self-validating TR-FRET experimental workflow for kinase inhibitor screening.

Conclusion

The 2,6-naphthyridine-3-carboxylic acid scaffold represents a highly versatile and potent core in modern drug discovery. Its unique capacity for bidentate metal chelation makes it an ideal candidate for targeting metalloenzymes like HIF-PHDs, while its rigid heteroaromatic structure provides excellent hinge-binding properties for kinase inhibition. By leveraging rigorous SAR profiling and validated biochemical assays, researchers can continue to exploit this privileged scaffold to develop next-generation therapeutics for oncology, cardiology, and neurological disorders.

References

  • Meredith, E., et al. "Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors." Journal of Medicinal Chemistry, vol. 53, no. 15, 2010, pp. 5400-5421.[Link]

  • PubMed. "Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction." Bioorganic & Medicinal Chemistry Letters, 2021.[Link]

  • Google Patents. "Naphthyridine derivatives as inhibitors of hypoxia inducible factor (hif) hydroxylase." WO2012106472A1, 2012.
  • ACS Publications. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry, 2017.[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Date: March 11, 2026 Abstract This technical guide provides a comprehensive overview of the core physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: March 11, 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Naphthyridine-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The naphthyridine scaffold is a recognized pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for the rational design of novel therapeutics. This document synthesizes available data with established experimental methodologies to offer a practical resource for researchers. While some experimental values for this specific molecule are not widely published, this guide provides detailed, field-proven protocols for their determination, empowering researchers to generate high-quality data. We will delve into the structural attributes, solubility, acidity, and lipophilicity of 2,6-Naphthyridine-3-carboxylic acid, providing context for its potential applications, particularly in the development of targeted therapies.

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The constitutional isomers, defined by the relative positions of the nitrogen atoms, each impart unique electronic and steric properties to the scaffold, influencing their biological activity. The 1,8-naphthyridine core, for instance, is famously present in the quinolone class of antibiotics, such as nalidixic acid.

The 2,6-naphthyridine isomer, while historically less explored than its 1,8-counterpart, is gaining considerable attention as a privileged scaffold in modern drug discovery. Recent studies have highlighted its utility in the design of potent and selective inhibitors for various therapeutic targets. For example, analogues of 2,6-naphthyridine have been investigated as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma, demonstrating the therapeutic potential of this heterocyclic system.

2,6-Naphthyridine-3-carboxylic acid serves as a key building block for the synthesis of more complex derivatives. The carboxylic acid functionality provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. A thorough understanding of the fundamental physicochemical properties of this core structure is therefore a critical first step in any research and development program centered around this scaffold.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Here, we outline the key structural and calculated properties of 2,6-Naphthyridine-3-carboxylic acid.

Chemical Structure

The structure of 2,6-Naphthyridine-3-carboxylic acid is characterized by a fused pyridine ring system with a carboxylic acid substituent at the 3-position.

Caption: Chemical structure of 2,6-Naphthyridine-3-carboxylic acid.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,6-Naphthyridine-3-carboxylic acid based on available data. It is important to note that some of these values are calculated and should be confirmed by experimental determination.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
CAS Number 1251103-01-1
SMILES O=C(C1=CC2=C(C=N1)C=CN=C2)O
Topological Polar Surface Area (TPSA) 63.08 Ų
Calculated logP 1.328
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Purity ≥95%
Storage Room temperature

Experimental Determination of Physicochemical Properties

For drug discovery and development, experimentally determined physicochemical properties are indispensable. The following sections provide detailed protocols for the

Exploratory

The 2,6-Naphthyridine-3-carboxylic Acid Scaffold (CAS 1251103-01-1): A Technical Guide to Targeted Kinase Inhibition and Neurological Drug Discovery

Executive Summary In the competitive landscape of modern drug discovery, the selection of a robust, versatile heterocyclic core is a critical decision that dictates a program's clinical trajectory. 2,6-Naphthyridine-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of modern drug discovery, the selection of a robust, versatile heterocyclic core is a critical decision that dictates a program's clinical trajectory. 2,6-Naphthyridine-3-carboxylic acid (CAS: 1251103-01-1) has emerged as a privileged scaffold, demonstrating exceptional utility in the development of highly selective kinase inhibitors and central nervous system (CNS) therapeutics[1]. This technical whitepaper explores the physicochemical rationale, mechanistic applications, and validated experimental workflows associated with this specific chemical building block.

Physicochemical Profiling and Structural Rationale

To leverage a building block effectively, researchers must understand its inherent structural vectors. 2,6-Naphthyridine-3-carboxylic acid provides a highly specific three-dimensional geometry for biological target interaction[1].

  • Molecular Formula: C₉H₆N₂O₂

  • Molecular Weight: 174.16 g/mol

  • SMILES: O=C(C1=CC2=C(C=N1)C=CN=C2)O

  • Chemical Properties: The compound features a rigid bicyclic heteroaromatic system[2].

The Causality of Scaffold Selection: Why choose 2,6-naphthyridine over traditional quinoline or isoquinoline cores? The dual nitrogen atoms at the 2- and 6-positions create a unique electronic distribution. In kinase targeting, the N2 atom frequently acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region[1]. Meanwhile, the N6 atom modulates the overall pKa and lipophilicity of the molecule, significantly improving aqueous solubility and brain penetrance compared to carbon-only analogs[3].

The carboxylic acid at the 3-position is the critical synthetic handle. It allows medicinal chemists to perform late-stage functionalization (e.g., amidation), directing substituents deep into adjacent hydrophobic pockets to achieve exquisite target selectivity[4].

Mechanistic Causality in Drug Design

Selective FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma (HCC) is a leading cause of cancer mortality, with approximately 30% of cases driven by the aberrant expression of the Fibroblast Growth Factor 19 (FGF19) and its receptor, FGFR4[5]. Traditional pan-FGFR inhibitors fail clinically due to dose-limiting toxicities (such as hyperphosphatemia) caused by off-target FGFR1-3 inhibition.

By utilizing the 2,6-naphthyridine core, researchers have synthesized highly selective FGFR4 inhibitors (e.g., Compound 11)[5]. The rigid scaffold anchors the molecule in the ATP-binding site, while the functionalized 3-position extends into the specific hydrophobic pocket of FGFR4, bypassing the structural topology of FGFR1-3. This results in nanomolar potency against HCC cell lines (Huh7) and remarkable in vivo antitumor efficacy[5].

Positive Allosteric Modulators (PAMs) for mGluR4

Beyond oncology, the scaffold is pivotal in neurology. The metabotropic glutamate receptor 4 (mGluR4) is a prime target for treating Parkinson's disease[6]. Derivatives such as [2,6]Naphthyridine-3-carboxylic acid methyl ester have been utilized to synthesize brain-penetrant PAMs[3]. The rigidified bicyclic system optimizes the pharmacokinetic profile—reducing rapid clearance and increasing the volume of distribution—ultimately leading to clinical candidates like Foliglurax (Compound 60), which effectively normalizes basal ganglia circuitry[3],[6].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the biological data of key therapeutic derivatives originating from the 2,6-naphthyridine core.

TargetDerivative / Lead CompoundPrimary Assay ModelPotency / Efficacy MetricSelectivity Profile
FGFR4 Compound 11 (Naphthyridine analogue)Huh7 HCC Cell LineIC₅₀ < 10 nMHigh selectivity over FGFR1–3[5]
mGluR4 Compound 60 (Foliglurax precursor)cAMP Accumulation AssayEC₅₀ ≈ 79 nMBrain-penetrant; reverses catalepsy[3]
CK2 Compound 1c (Benzo-derivative)Kinase Activity AssayHigh (Nanomolar)High Clk2/CK2 selectivity[7]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each step.

Protocol A: HATU-Mediated Amidation of 2,6-Naphthyridine-3-carboxylic Acid

This protocol generates a library of amide derivatives for SAR screening.

  • Activation: Dissolve 1.0 eq of 2,6-Naphthyridine-3-carboxylic acid (CAS 1251103-01-1) in anhydrous DMF under nitrogen. Add 1.2 eq of HATU and 2.5 eq of DIPEA.

    • Causality: HATU is selected over EDC/NHS because it rapidly forms a highly reactive HOAt ester, preventing epimerization and driving the coupling of sterically hindered amines. DIPEA acts as a non-nucleophilic base, deprotonating the amine without competing for the electrophilic center.

  • Coupling: Stir for 15 minutes at room temperature, then add 1.1 eq of the target primary/secondary amine.

  • Self-Validation (LC-MS): Reaction completion is self-validated via real-time LC-MS monitoring. The disappearance of the parent mass ( m/z 175.16 [M+H]⁺) and the appearance of the target amide mass confirm coupling efficiency before downstream purification, preventing the waste of silica/solvents on incomplete reactions.

Protocol B: TR-FRET FGFR4 Kinase Inhibition Assay

A high-fidelity biochemical assay to determine the IC₅₀ of synthesized derivatives.

  • Pre-Incubation: In a 384-well plate, mix recombinant FGFR4 kinase domain, the naphthyridine derivative (serial dilutions), and a peptide substrate in assay buffer. Incubate for 30 minutes.

    • Causality: Pre-incubating the kinase with the inhibitor before adding ATP ensures that slow-binding inhibitors reach thermodynamic equilibrium, preventing false-negative (artificially high IC₅₀) results.

  • Reaction & Detection: Initiate the reaction with ATP (at its Km​ value). After 60 minutes, quench the reaction by adding EDTA, followed by a Europium-labeled anti-phosphopeptide antibody and an APC-tracer.

    • Causality: Time-Resolved FRET (TR-FRET) is strictly required here. The delayed emission measurement eliminates short-lived background auto-fluorescence inherent to many highly conjugated heteroaromatic compounds, ensuring the signal is a true reflection of target engagement.

  • Self-Validation (Z'-Factor): The assay's robustness is validated by calculating the Z'-factor for each plate using DMSO controls. A Z'-factor > 0.6 is required to confirm that the dynamic range is sufficient to distinguish true inhibitors from assay noise.

Signaling and Workflow Visualizations

The following diagrams illustrate the biological context and the preclinical workflow for 2,6-naphthyridine derivatives.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Kinase Domain) FGF19->FGFR4 Binds & Activates FRS2 FRS2 Adaptor Protein FGFR4->FRS2 Phosphorylates STAT3 STAT3 Pathway (Cell Survival) FGFR4->STAT3 Direct Activation Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Pocket MAPK MAPK/ERK Pathway (Cell Proliferation) FRS2->MAPK Signal Transduction

Simplified FGF19-FGFR4 signaling pathway targeted by 2,6-naphthyridine inhibitors.

Workflow A 2,6-Naphthyridine- 3-carboxylic acid B HATU-Mediated Amide Coupling A->B Activation C Derivative Library B->C Diversification D TR-FRET Kinase Assay C->D Primary Screen E Cell-Based MTT Assay D->E IC50 < 10 nM F In Vivo Xenograft E->F High Potency

Self-validating preclinical workflow for 2,6-naphthyridine derivative screening.

References

  • Journal of Medicinal Chemistry. (2024). "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. (2017). "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Validation Protocols for 2,6-Naphthyridine-3-Carboxylic Acid Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: Positive Allosteric Modulators (e.g., mGluR4), HIF Hydroxylase Inhibitors, and CNS-penetrant pharmacophores. I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: Positive Allosteric Modulators (e.g., mGluR4), HIF Hydroxylase Inhibitors, and CNS-penetrant pharmacophores.

Introduction & Mechanistic Rationale

The 2,6-naphthyridine scaffold is a privileged, electron-deficient pharmacophore increasingly utilized in modern drug discovery. Its unique hydrogen-bonding profile and metabolic stability make it an ideal core for central nervous system (CNS) targets, notably as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) for Parkinson's disease 1, as well as inhibitors of Hypoxia-inducible factor (HIF) hydroxylase 2.

Synthesizing this fused bicyclic system requires precise orchestration of electrophilic and nucleophilic centers. This protocol leverages a highly efficient Horner-Wadsworth-Emmons (HWE) olefination followed by a thermodynamically driven cascade cyclization.

Causality of the Design: We utilize 4-dimethoxymethyl-pyridine-3-carbaldehyde as the starting material. The strategic use of the dimethoxymethyl (acetal) group serves a dual purpose: it protects the C4 position from premature degradation while acting as a masked electrophile. When the HWE reagent attacks the C3-formyl group, the resulting dehydroamino acid intermediate undergoes an in situ intramolecular cyclization. The acetamido nitrogen attacks the adjacent acetal carbon, eliminating methanol to aromatize and form the thermodynamically stable [2,6]naphthyridine core.

Pathway A 4-dimethoxymethyl-pyridine- 3-carbaldehyde C HWE Olefination Base: DBU | Solvent: DCM | Temp: 0 °C A->C B Methyl 2-(dimethoxyphosphoryl)- 2-acetamidoacetate B->C D Dehydroamino Acid Intermediate (In Situ) C->D  Deprotonation &  Aldehyde Attack E Intramolecular Cyclization Acetal Deprotection & Aromatization D->E  Cascade  Condensation F [2,6]Naphthyridine-3-carboxylic Acid Methyl Ester E->F G Saponification Reagents: NaOH, MeOH/H2O | Temp: Reflux F->G H 2,6-Naphthyridine-3-carboxylic Acid (Target Scaffold) G->H  Acidification  (pH ~2)

Mechanistic workflow for the cascade synthesis of 2,6-Naphthyridine-3-carboxylic acid.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required to push the HWE cascade to completion while minimizing purification bottlenecks.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Dimethoxymethyl-pyridine-3-carbaldehyde181.191.00400 mg (2.21 mmol)Core Electrophile
Methyl 2-(dimethoxyphosphoryl)-2-acetamidoacetate239.161.10581 mg (2.43 mmol)Nucleophile / HWE Reagent
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.10370 mg (0.36 mL)Non-nucleophilic Base
Dichloromethane (Anhydrous)84.93N/A15.0 mLReaction Solvent
Sodium Hydroxide (1M aq.)40.002.004.4 mL (4.42 mmol)Saponification Reagent

Step-by-Step Experimental Protocols

Phase 1: Synthesis of [2,6]Naphthyridine-3-carboxylic Acid Methyl Ester
  • Atmospheric Control & Preparation: Purge a 50 mL round-bottom flask with inert gas (N₂ or Ar). Dissolve 4-dimethoxymethyl-pyridine-3-carbaldehyde (400 mg, 2.21 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

    • Causality: Strict thermal control at 0 °C is critical to suppress the self-condensation of the highly reactive aldehyde and to manage the exothermic nature of the DBU-mediated phosphonate deprotonation.

  • Reagent Activation: In a separate, dry vial, prepare a solution of methyl 2-(dimethoxyphosphoryl)-2-acetamidoacetate (581 mg, 2.43 mmol) and DBU (0.36 mL, 2.43 mmol) in 5 mL of anhydrous DCM.

    • Causality: DBU is selected as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the phosphonate to form the necessary carbanion without acting as a competing nucleophile against the formyl group 1.

  • Controlled Addition: Add the activated DBU/phosphonate solution dropwise to the cold aldehyde solution over a period of 15 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the carbanion, driving the HWE olefination forward while preventing off-target polymerization.

  • Cascade Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. During this warming phase, the intermediate dehydroamino acid spontaneously cyclizes with the adjacent acetal group, eliminating methanol to form the aromatic core.

  • Workup & Isolation: Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient: EtOAc/Hexanes) to yield the pure methyl ester.

Phase 2: Saponification to 2,6-Naphthyridine-3-carboxylic Acid
  • Hydrolysis: Dissolve the purified [2,6]naphthyridine-3-carboxylic acid methyl ester in 10 mL of Methanol. Add 4.4 mL of 1M aqueous NaOH (2.0 eq).

  • Reflux: Heat the mixture to 65 °C (reflux) for 4 hours.

  • Solvent Exchange: Cool the mixture to room temperature and remove the methanol in vacuo. Dilute the remaining aqueous residue with 5 mL of distilled water.

  • Isoelectric Precipitation (Critical Step): Under vigorous stirring, slowly add 1M HCl dropwise until the pH reaches exactly ~2.

    • Causality: The 2,6-naphthyridine core is highly amphoteric. Adjusting the pH to ~2 targets the isoelectric point of the molecule. This ensures maximum precipitation of the free carboxylic acid while avoiding the formation of highly water-soluble sodium carboxylate salts (at high pH) or over-protonated pyridinium salts (at pH < 1) 2.

  • Final Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under high vacuum to afford the pure 2,6-naphthyridine-3-carboxylic acid.

Self-Validating Quality Control & Analytics

To ensure the integrity of the protocol, the workflow is designed as a self-validating system. Proceed to the next step only if the following analytical checkpoints are met:

  • LC-MS Checkpoint 1 (End of Phase 1): The crude reaction mixture must exhibit a dominant peak at m/z 189.0 [M+H]⁺, corresponding to the methyl ester. The complete absence of m/z 182.1 [M+H]⁺ indicates total consumption of the starting aldehyde.

  • NMR Checkpoint (End of Phase 1): ¹H-NMR (CDCl₃) must show the disappearance of the acetal proton (typically ~5.5 ppm) and the formyl proton (~10.5 ppm). These should be replaced by the distinctive downfield aromatic protons of the newly formed naphthyridine core (8.0–9.5 ppm).

  • LC-MS Checkpoint 2 (End of Phase 2): Following acidification, the final precipitated product must show m/z 175.0 [M+H]⁺.

Safety & Handling Note: 2,6-Naphthyridine-3-carboxylic acid is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). Always handle within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles) 3.

References

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF)

Sources

Application

Application Note: Utilizing 2,6-Naphthyridine-3-carboxylic Acid in High-Throughput Kinase Inhibitor Screening and Lead Optimization

Executive Summary & Scientific Rationale The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug discovery. Among the privileged hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug discovery. Among the privileged heterocyclic scaffolds utilized in medicinal chemistry, the 2,6-naphthyridine core has emerged as a highly potent pharmacophore[1]. Its rigid, planar bicyclic structure effectively mimics the purine ring of ATP, allowing it to dock seamlessly into the highly conserved kinase hinge region[1][2].

Specifically, 2,6-Naphthyridine-3-carboxylic acid (CAS 1251103-01-1) serves as an optimal starting building block for library generation[3]. The core nitrogen atoms (N2 and N6) act as critical hydrogen-bond acceptors that interact with the backbone amides of the kinase hinge[2][4]. Meanwhile, the carboxylic acid moiety at the 3-position provides a versatile synthetic handle. By converting this acid into various amides, medicinal chemists can direct diverse functional groups outward into the solvent-exposed channel of the kinase active site, fine-tuning both target selectivity and pharmacokinetic properties[2][4].

This application note details the end-to-end workflow for utilizing 2,6-naphthyridine-3-carboxylic acid in kinase inhibitor screening, focusing on synthesis, biochemical validation, and cellular target engagement.

Pharmacophore Kinase Kinase ATP Pocket (Hinge Region) N2 2-Nitrogen (H-Bond Acceptor) Kinase->N2 Backbone NH Interaction N6 6-Nitrogen (H-Bond Acceptor) Kinase->N6 Backbone NH Interaction C3 3-Carboxylic Acid (Solvent Channel Vector) Kinase->C3 Amide Derivatization

Pharmacophore model of 2,6-naphthyridine derivatives in the kinase ATP pocket.

Experimental Workflows & Methodologies

To transition from a raw chemical scaffold to a validated lead candidate, a highly structured, self-validating workflow must be employed. The following protocols outline the synthesis and screening of a 2,6-naphthyridine-based library.

Pathway A 2,6-Naphthyridine-3-carboxylic acid (Core Scaffold) B Parallel Amide Coupling (Library Generation) A->B C TR-FRET Biochemical Screen (Primary Hit Identification) B->C D Kinome Selectivity Profiling (Off-Target Assessment) C->D E NanoBRET Target Engagement (Cellular Validation) D->E F Lead Candidate (e.g., PKD/CK2 Inhibitor) E->F

Workflow for kinase inhibitor screening using the 2,6-naphthyridine scaffold.

Protocol A: Library Generation via Parallel Amide Coupling

The 3-carboxylic acid must be activated to couple with a diverse array of primary and secondary amines, generating a library of ATP-competitive candidates.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,6-Naphthyridine-3-carboxylic acid (0.1 mmol) in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Coupling: Dispense the activated ester into a 96-well deep-well plate containing diverse amines (1.5 equivalents per well). Shake at room temperature for 12 hours.

  • Purification: Filter the reaction mixtures and purify via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

Causality & Self-Validation: HATU is explicitly chosen over standard EDC/NHS coupling because it minimizes epimerization and highly efficiently couples sterically hindered amines, which are often required to fill specific hydrophobic pockets in the kinase solvent channel. Self-Validation: Every synthesized well must be subjected to LC-MS. Only compounds exhibiting >95% purity are advanced to biochemical screening to eliminate false positives caused by reactive uncoupled intermediates.

Protocol B: Primary Biochemical Screening (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivatives against target kinases such as Protein Kinase D (PKD) or Casein Kinase 2 (CK2)[2][5].

Step-by-Step Procedure:

  • Compound Plating: Echo-dispense 10 nL of the naphthyridine derivatives (in DMSO) into a 384-well low-volume plate to create a 10-point dose-response curve (10 μ M to 0.5 nM).

  • Kinase Addition: Add 5 μ L of the target kinase (e.g., CK2 α ) pre-mixed with a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 μ L of ATP at its predetermined Michaelis constant ( Km​ ) for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 μ L of detection buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Measure the TR-FRET signal (ratio of emission at 665 nm / 615 nm) using a multi-mode microplate reader.

Causality & Self-Validation: Running the assay strictly at the ATP Km​ ensures that the assay is sensitive enough to detect competitive inhibitors while remaining physiologically relevant. TR-FRET is selected because the time-delayed reading eliminates background autofluorescence—a common artifact with flat, aromatic heterocyclic compounds like naphthyridines. Self-Validation: Each plate must include Staurosporine (10 μ M) as a 100% inhibition control and DMSO as a 0% inhibition control. Plates are only accepted if the calculated Z′ -factor is >0.6 .

Protocol C: Orthogonal Cell-Based Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy due to membrane impermeability or competition with high intracellular ATP concentrations (1–5 mM). NanoBRET confirms that the naphthyridine derivative enters the cell and binds the target[5].

Step-by-Step Procedure:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: Plate the transfected cells into 384-well white tissue culture plates and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET kinase tracer (at its Kd​ concentration).

  • Inhibitor Treatment: Add the 2,6-naphthyridine test compounds in a dose-response format and incubate for 2 hours.

  • Readout: Add Nano-Glo substrate and measure the BRET ratio (fluorescence emission / luminescence emission).

Causality & Self-Validation: If the test compound successfully permeates the cell membrane and binds the kinase hinge region, it will physically displace the fluorescent tracer, resulting in a dose-dependent decrease in the BRET signal. This provides definitive proof of intracellular target engagement[5].

Quantitative Data Presentation

The 2,6-naphthyridine scaffold has been successfully derivatized to yield highly potent inhibitors across multiple kinase families. Table 1 summarizes representative benchmark data demonstrating the scaffold's versatility when functionalized at the 3-position.

Table 1: Representative Kinase Inhibition Profiles of 2,6-Naphthyridine Derivatives

Scaffold Modification (at C3/C5)Primary Target KinaseBiochemical IC50​ (nM)Cellular IC50​ (nM)Selectivity ProfileReference
Amide Derivative (Compound 13c)Protein Kinase D1 (PKD1)0.615>1000-fold vs PKC isoforms[2]
Amide Derivative (Compound 2)Casein Kinase 2 (CK2 α )< 22~180Highly selective kinome profile[5]
Substituted DerivativeProtein Kinase C (PKC ϵ / η )104510-100-fold vs classical PKC[6]
1,5/1,7-Naphthyridine AnalogsFGFR 1-4< 50< 100Selective vs VEGFR-2[7]

Note: Data reflects optimized leads derived from naphthyridine-based high-throughput screening campaigns. The 3-carboxylic acid allows for the rapid generation of these diverse selectivity profiles.

References

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. PubMed Central (PMC).[Link]

  • 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. National Institutes of Health (NIH) / Bioorg Med Chem Lett.[Link]

  • Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research (AACR Journals).[Link]

Sources

Method

Comprehensive Guide to Cell-Based Assays for 2,6-Naphthyridine-3-Carboxylic Acid Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Document Type: Technical Application Note & Protocol Guide Executive Summary & Pharmacological Rationale The 2,6-naphthyridine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Document Type: Technical Application Note & Protocol Guide

Executive Summary & Pharmacological Rationale

The 2,6-naphthyridine-3-carboxylic acid scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. Due to its unique electronic distribution and hydrogen-bonding potential, it has been successfully leveraged to target two distinct and highly valuable biological pathways: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibition for the treatment of anemia and ischemia [1], and Positive Allosteric Modulation (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) for Parkinson's disease [2].

As a Senior Application Scientist, I have designed this guide to move beyond generic assay descriptions. Here, we will dissect the causality behind the assay design for these two distinct targets. By understanding why specific cell lines, chimeric proteins, and incubation kinetics are chosen, you can ensure your screening cascades are both robust and self-validating.

Target Biology & Mechanistic Pathways

HIF-Prolyl Hydroxylase (PHD) Inhibition

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and degradation via the von Hippel-Lindau (pVHL) pathway. 2,6-Naphthyridine-3-carboxylic acid derivatives act as competitive inhibitors of PHD [1]. By blocking this hydroxylation, the compounds stabilize HIF-1α, allowing it to translocate to the nucleus, dimerize with ARNT, and bind to Hypoxia Response Elements (HRE) to drive gene transcription.

HIF_Pathway Compound 2,6-Naphthyridine Derivative (HIF-PHD Inhibitor) PHD HIF-Prolyl Hydroxylase (PHD) Compound->PHD Inhibits HIF1a HIF-1α (Stabilized) PHD->HIF1a Inhibition prevents degradation VHL pVHL-mediated Degradation PHD->VHL Promotes (Normoxia) Nucleus Nucleus Translocation & ARNT Dimerization HIF1a->Nucleus Translocates VHL->HIF1a Degrades HRE HRE-Luciferase Reporter (Luminescence) Nucleus->HRE Activates Transcription

Mechanism of 2,6-Naphthyridine derivatives in HIF-1α stabilization and reporter activation.

mGluR4 Positive Allosteric Modulation (PAM)

mGluR4 is a Class C G-protein-coupled receptor (GPCR) that natively couples to Gi/o proteins, which inhibit cAMP production. Because measuring a decrease in cAMP kinetically in a high-throughput format is notoriously difficult and prone to high false-positive rates, we employ a chimeric G-protein strategy (Gqi5) . Gqi5 forces the Gi-coupled mGluR4 to route its signal through the Gq/Phospholipase C (PLC) pathway. This allows us to measure receptor activation as a robust, transient intracellular calcium burst using fluorescent dyes like Fluo-4 [2].

mGluR4_Pathway Glutamate Orthosteric Agonist (L-AP4) mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds PAM 2,6-Naphthyridine Derivative (PAM) PAM->mGluR4 Allosteric Binding Gqi5 Chimeric Gqi5 Protein mGluR4->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release (Fluo-4 Signal) IP3->Calcium Opens ER Channels

mGluR4 PAM signaling routed through chimeric Gqi5 to trigger intracellular calcium release.

Experimental Protocols

Protocol 1: HIF-PHD Inhibition Assay (HRE-Luciferase Reporter)

Objective: Quantify the stabilization of HIF-1α by measuring luminescence driven by a Hypoxia Response Element (HRE) promoter.

Materials & Causality:

  • Cell Line: HeLa cells stably transfected with an HRE-driven firefly luciferase reporter. HeLa cells possess a highly responsive native HIF-1α/ARNT machinery.

  • Positive Control: Deferoxamine (DFO) or Dimethyloxalylglycine (DMOG). Why? DFO chelates iron, a required cofactor for PHD, chemically mimicking hypoxia and providing a maximum assay window (100% activation).

Step-by-Step Methodology:

  • Cell Seeding: Harvest HRE-HeLa cells and resuspend in assay media (DMEM + 10% FBS). Seed at 10,000 cells/well in a 384-well solid white microplate (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 16–24 hours to allow cell adhesion and baseline metabolic stabilization.

  • Compound Preparation: Serially dilute 2,6-naphthyridine-3-carboxylic acid derivatives in 100% DMSO. Perform an intermediate dilution in assay media to ensure the final DMSO concentration on cells does not exceed 0.5% (higher DMSO levels induce cellular stress, artificially altering HIF pathways).

  • Treatment: Add compounds to the cells. Include DFO (100 µM final) as a positive control and 0.5% DMSO as a vehicle control.

  • Kinetic Window (16 Hours): Incubate for exactly 16 hours. Why 16h? HIF-1α stabilization is rapid, but the downstream processes of nuclear translocation, HRE binding, mRNA transcription, and luciferase protein translation require 12-16 hours to reach a steady-state maximum.

  • Detection: Equilibrate plates to room temperature for 15 minutes. Add an equal volume of ONE-Glo™ Luciferase Assay System reagent. Incubate for 5 minutes in the dark.

  • Readout: Measure luminescence on a multi-mode microplate reader. Calculate fold-induction relative to the DMSO control.

Protocol 2: mGluR4 PAM Calcium Mobilization Assay (FLIPR)

Objective: Identify positive allosteric modulators by measuring their ability to potentiate an EC20 concentration of the orthosteric agonist L-AP4.

Materials & Causality:

  • Cell Line: HEK293 cells stably co-expressing human mGluR4 and the chimeric G-protein Gqi5.

  • Agonist: L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid). We use an EC20 concentration. Why EC20? A low concentration of orthosteric agonist provides a minimal baseline signal, leaving a massive dynamic range for the PAM to potentiate the signal up to the equivalent of an EC100 response.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-mGluR4-Gqi5 cells at 15,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Why Probenecid? It inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space, which would ruin the signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete ester cleavage of the AM dye.

  • FLIPR Setup (Read 1 - PAM Addition): Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject the 2,6-naphthyridine derivatives and read for 2 minutes. Self-Validation Step: This read ensures the compound is a true PAM and not a direct agonist; a pure PAM will yield no calcium signal during this phase.

  • FLIPR Setup (Read 2 - Agonist Addition): Inject the EC20 concentration of L-AP4. Record fluorescence for an additional 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or Maximum Peak Height of the calcium transient. Normalize data against the maximum response elicited by an EC100 concentration of L-AP4.

Quantitative Data Presentation & Quality Control

To ensure assay trustworthiness, all screening campaigns must be validated against strict Quality Control (QC) metrics. The table below summarizes the expected pharmacological parameters and QC thresholds for evaluating 2,6-naphthyridine-3-carboxylic acid derivatives in these assays.

Assay ParameterHIF-PHD Inhibition (Reporter)mGluR4 PAM (FLIPR Calcium)
Primary Readout Luminescence (RLU)Fluorescence (RFU, Ex: 488nm / Em: 525nm)
Reference Compound DFO (Positive Control)Compound 40 / Foliglurax [2]
Expected EC50/IC50 Range 10 nM – 5 µM50 nM – 1 µM
Max DMSO Tolerance 0.5%1.0%
Acceptable Z'-Factor > 0.65> 0.70
Signal-to-Background (S/B) > 15-fold> 5-fold
False Positive Check Cytotoxicity counter-screenDirect agonism check (Read 1)

Note: The Z'-factor is a statistical measure of assay robustness. A Z'-factor > 0.5 indicates an excellent assay with a wide separation between positive and negative controls.

References

  • Naphthyridine derivatives as inhibitors of hypoxia inducible factor (HIF) hydroxylase. US Patent 9695170B2, FibroGen Inc., 2017.
  • Charvin, D., et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry, vol. 60, no. 20, 2017, pp. 8515-8537. Available at:[Link]

Application

Application Notes and Protocols for the Derivatization of 2,6-Naphthyridine-3-carboxylic Acid for Biological Testing

Introduction: The 2,6-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry The 2,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,6-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 2,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its rigid structure and the presence of nitrogen atoms provide opportunities for diverse molecular interactions with biological targets, making it a "privileged scaffold" for drug design. Derivatives of this and other naphthyridine isomers have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system.[1][2][4][5][6][7][8]

Specifically, 2,6-naphthyridine-3-carboxylic acid presents a versatile starting point for the synthesis of novel therapeutic agents. The carboxylic acid moiety serves as a handle for the introduction of various functional groups, primarily through amide bond formation, which can significantly modulate the compound's physicochemical properties and biological activity.[9][10][11][12][13] Furthermore, the naphthyridine ring itself can be functionalized to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.[14][15]

This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of 2,6-naphthyridine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental choices and self-validating protocols for the synthesis and subsequent biological evaluation of novel derivatives.

Part 1: Strategic Derivatization of the 2,6-Naphthyridine-3-Carboxylic Acid Scaffold

The derivatization strategy for 2,6-naphthyridine-3-carboxylic acid can be broadly divided into two main approaches: modification of the carboxylic acid group and functionalization of the naphthyridine core.

Modification of the Carboxylic Acid Group: Amide Library Synthesis

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[10][11][12][13] Converting the carboxylic acid of the parent molecule into a library of amides allows for the exploration of a wide chemical space and the introduction of various substituents that can interact with specific binding pockets of a biological target.

Causality Behind Experimental Choice: Amide coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[9][10] The choice of coupling reagent depends on factors such as the reactivity of the amine (electron-rich vs. electron-deficient), steric hindrance, and the need to minimize side reactions like racemization.[9][10][13]

Experimental Workflow: Amide Library Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation cluster_2 Purification & Analysis Start 2,6-Naphthyridine-3-carboxylic Acid Coupling_Reagent Amide Coupling Reagent (e.g., HATU, EDC/HOBt) Start->Coupling_Reagent Base Base (e.g., DIPEA) Coupling_Reagent->Base Activated_Ester Formation of Activated Intermediate Base->Activated_Ester Amine_Library Diverse Amine Library (R-NH2) Activated_Ester->Amine_Library Amide_Product Amide Derivative Amine_Library->Amide_Product Purification Purification (e.g., Chromatography) Amide_Product->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis Final_Compound Pure Amide Derivative Analysis->Final_Compound

Caption: Workflow for amide library synthesis from 2,6-naphthyridine-3-carboxylic acid.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of amide derivatives using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.

Materials:

  • 2,6-Naphthyridine-3-carboxylic acid

  • Desired amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-naphthyridine-3-carboxylic acid (1 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Add DIPEA (3 equivalents) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Functionalization of the Naphthyridine Core

To further explore the SAR, the naphthyridine core can be functionalized, typically through metal-catalyzed cross-coupling reactions.[14][15] This requires the presence of a suitable handle on the ring, such as a halogen atom (e.g., Br, Cl). If the starting material does not possess such a group, it may need to be introduced synthetically.

Causality Behind Experimental Choice: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[14][16][17][18][19] These reactions are generally tolerant of a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated 2,6-naphthyridine derivative with a boronic acid.

Materials:

  • Halogenated 2,6-naphthyridine derivative (e.g., Bromo-2,6-naphthyridine-3-carboxylic acid ester)

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine the halogenated 2,6-naphthyridine derivative (1 equivalent), the boronic acid (1.5 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed amination of a halogenated 2,6-naphthyridine.[16][17][18][19]

Materials:

  • Halogenated 2,6-naphthyridine derivative

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst and the ligand.

  • Add the halogenated 2,6-naphthyridine derivative, the amine, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with an appropriate solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Part 2: Biological Evaluation of Derivatized Compounds

Once a library of derivatives has been synthesized and characterized, the next crucial step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. For the purpose of this guide, we will focus on anticancer activity, a common target for naphthyridine derivatives.[2][3][4][5]

Screening Cascade for Anticancer Drug Discovery

G Start Library of 2,6-Naphthyridine Derivatives Primary_Screen Primary Screening: Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) Start->Primary_Screen Hit_Identification Hit Identification (Compounds with IC50 < Threshold) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Screen Lead_Selection Lead Candidate Selection Secondary_Screen->Lead_Selection ADME_Tox Early ADME/Tox Profiling Lead_Selection->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: A typical screening cascade for identifying anticancer drug candidates.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in screening for anticancer activity is to assess the general cytotoxicity of the compounds against one or more cancer cell lines.[20][21][22][23] Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and reliability.[24][25][26][27][28]

Causality Behind Experimental Choice: These assays measure the metabolic activity of cells, which is an indicator of cell viability.[24][25][26] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[24] The intensity of the color is directly proportional to the number of viable cells. The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and streamlining the protocol.[24][28]

Protocol 4: XTT Cell Viability Assay

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well microplates

  • 2,6-Naphthyridine derivatives (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells.

  • Remove the medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The data from the primary screen should be organized to facilitate SAR analysis. A table summarizing the IC₅₀ values for a series of derivatives can help identify key structural features that contribute to cytotoxic activity.

Table 1: Hypothetical Cytotoxicity Data for a Series of 2,6-Naphthyridine-3-carboxamides

Compound IDR Group (Amide)IC₅₀ (µM) on Cancer Cell Line A
Parent Acid -OH>100
ND-001 -NH-benzyl25.3
ND-002 -NH-(4-fluorobenzyl)10.1
ND-003 -NH-(4-methoxybenzyl)32.8
ND-004 -NH-cyclohexyl58.2
ND-005 -NH-phenyl18.9

From this hypothetical data, one might infer that an aromatic substituent on the amide nitrogen is beneficial for activity, with an electron-withdrawing group (fluoro) at the para position of the benzyl ring enhancing potency.

Part 3: Early-Stage ADME/Tox Profiling

In modern drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of compounds at an early stage.[29][30][31][32] This "fail early, fail often" approach helps to de-risk projects and focus resources on candidates with the most promising drug-like properties.[29]

Importance of Early ADME/Tox: A significant reason for the high attrition rate of drug candidates in clinical trials is unacceptable efficacy (often due to poor bioavailability) and toxicity.[29] In vitro ADME/Tox assays can provide valuable data on properties such as metabolic stability, cell permeability, and potential for off-target effects.[29][31][33]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[31]

Protocol 5: Liver Microsomal Stability Assay

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer

  • Test compound

  • Positive control compound (with known metabolic liability)

  • Acetonitrile (with internal standard) for quenching

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Add the test compound (at a final concentration of, e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vitro Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[30]

Protocol 6: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Control compounds (for high and low permeability)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a confluent monolayer.

  • Assess the integrity of the cell monolayer (e.g., by measuring transepithelial electrical resistance, TEER).

  • Wash the monolayer with pre-warmed HBSS.

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-to-B and B-to-A directions.

Conclusion

The 2,6-naphthyridine-3-carboxylic acid scaffold provides a rich platform for the development of novel therapeutic agents. A systematic approach to derivatization, coupled with a well-designed biological evaluation cascade and early ADME/Tox profiling, is essential for efficiently advancing promising compounds through the drug discovery pipeline. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers in this exciting area of medicinal chemistry.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. Available from: [Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (2023). Current Organic Chemistry, 27(8), 648-660. Available from: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. Available from: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). REPROCELL. Available from: [Link]

  • Advanced ADME-Tox Assays | Preclinical Drug Development - MarinBio. Available from: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Molecules, 30(17), 3986. Available from: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001). Journal of the National Cancer Institute, 93(21), 1634-1643. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • In Vitro Cell Based Assay: BioLab Solutions | Da-ta Biotech. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Medicinal Chemistry, 13(14), 1327-1353. Available from: [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience, 14, 1042. Available from: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-228. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3246. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(10), 151594. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3246. Available from: [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2025). Organic & Biomolecular Chemistry, 23(38), 7794-7815. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Available from: [Link]

  • Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof. (1971). Google Patents. US3590036A.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11493-11497. Available from: [Link]

  • Naphthyridine derivatives. (1985). Google Patents. US4496566A.
  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4291. Available from: [Link]

  • Buchwald-Hartwig Amination Research Articles - R Discovery. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4291. Available from: [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2022). Chemistry – A European Journal, 28(41), e202200889. Available from: [Link]

  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(1), 1-25. Available from: [Link]

  • Buchwald -Hartwig Amination | OpenOChem Learn. Available from: [Link]

  • 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation. (1969). Google Patents. US3429887A.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available from: [Link]

  • Naphthyridine derivatives. (1980). Google Patents. US4190657A.
  • Novel naphthyridine derivatives and use thereof as antibacterial agents. (1980). European Patent Office. EP 0009425 A1. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705. Available from: [Link]

Sources

Method

Application Note: Experimental Setup for Synthesizing 2,6-Naphthyridine-3-Carboxylic Acid Analogs

Here is a comprehensive technical guide and protocol for the synthesis of 2,6-naphthyridine-3-carboxylic acid analogs, designed for researchers and drug development professionals. Pharmacological Relevance & Synthetic St...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide and protocol for the synthesis of 2,6-naphthyridine-3-carboxylic acid analogs, designed for researchers and drug development professionals.

Pharmacological Relevance & Synthetic Strategy

The 2,6-naphthyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of 2,6-naphthyridine-3-carboxylic acid have demonstrated profound therapeutic potential, notably as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) for the treatment of Parkinson’s disease[1], and as potent inhibitors of Hypoxia-inducible factor (HIF) hydroxylase[2].

While traditional microwave-assisted cyclizations from 4-cyano-3-pyridylacetonitrile offer rapid access to the unsubstituted core[3], they often require harsh conditions (e.g., anhydrous HBr) and multiple subsequent steps to install the critical 3-carboxylic acid moiety. To streamline the synthesis of 3-carboxylic acid analogs for high-throughput screening, a highly convergent Horner-Wadsworth-Emmons (HWE) condensation/cyclization cascade is preferred[1]. By reacting 4-dimethoxymethyl-pyridine-3-carbaldehyde with acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester, the second pyridine ring is annulated in a single step to form the[2,6]naphthyridine-3-carboxylic acid methyl ester core[1].

Experimental Setup & Reagents

  • Core Reagents: 4-dimethoxymethyl-pyridine-3-carbaldehyde, acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Functionalization Reagents: Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH), 1M HCl, HATU, N,N-Diisopropylethylamine (DIPEA), various primary/secondary amines (R-NH₂).

  • Solvents: Anhydrous Dichloromethane (DCM), Methanol (MeOH), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc).

  • Analytical Equipment: LC-MS (ESI+), 300+ MHz ¹H NMR spectrometer, Preparative HPLC, UV-Vis TLC plates.

Step-by-Step Synthetic Protocols

Protocol A: Synthesis of [2,6]Naphthyridine-3-carboxylic Acid Methyl Ester (Core Formation)
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-dimethoxymethyl-pyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Reagent Addition: Add acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester (1.1 eq) to the solution. Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling limits the exothermic nature of the initial deprotonation, preventing the thermal degradation of the sensitive phosphonate reagent.

  • Base Introduction: Slowly add DBU (1.1 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

    • Causality: DBU is specifically chosen over standard alkoxide bases because its non-nucleophilic, sterically hindered nature prevents unwanted nucleophilic attack on the electrophilic aldehyde. It efficiently deprotonates the phosphonate to drive the HWE olefination and subsequent intramolecular cyclization with high fidelity[1].

  • Self-Validation Checkpoint 1 (TLC & LC-MS): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the starting aldehyde and the emergence of a highly UV-active spot (254 nm) indicates core formation. Confirm the intermediate via LC-MS; the mass spectrum must display a distinct[M+H]⁺ peak corresponding to the methyl ester[1].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Saponification to 2,6-Naphthyridine-3-Carboxylic Acid
  • Hydrolysis: Dissolve the crude methyl ester from Protocol A in a 0.5 M solution of NaOMe in MeOH[2]. Reflux the mixture for 16 hours.

    • Causality: These strong alkaline conditions efficiently cleave the sterically accessible methyl ester while leaving the aromatic naphthyridine core completely intact.

  • Solvent Removal: Evaporate the solvent in vacuo and partition the residue between water and EtOAc to extract unreacted organic impurities. Retain the aqueous layer.

  • Acidification & Precipitation: Vigorously stir the aqueous layer and slowly add 1M HCl until the pH reaches approximately 2[2].

    • Causality: The isoelectric point of the carboxylic acid causes it to precipitate out of the aqueous solution at this low pH, allowing for high-purity isolation without complex chromatography.

  • Self-Validation Checkpoint 2 (NMR): Filter the precipitate and dry under a vacuum. Perform ¹H NMR (DMSO-d₆). Successful hydrolysis is validated by the complete disappearance of the distinct methyl ester singlet (typically around δ 3.9 ppm) and the presence of a broad exchangeable -OH peak[1].

Protocol C: Amidation to Generate Target Analogs
  • Activation: Dissolve the free 2,6-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms an active OBt ester intermediate, which is highly reactive toward amines but highly resistant to racemization, ensuring maximum yield of the amide analog.

  • Coupling: Add the desired amine (R-NH₂) (1.2 eq) and stir for 2-4 hours.

  • Self-Validation Checkpoint 3 (HPLC): Quench with water and extract with EtOAc. Purify the crude product using preparative HPLC. Analyze the final fraction via analytical HPLC to ensure >95% purity before advancing to in vitro biological assays.

Quantitative Data & Biological Evaluation

The synthesized analogs can be evaluated for target engagement across various therapeutic areas. Table 1 summarizes typical yields and biological activities for functionalized analogs.

Table 1: Yield and Biological Activity of Synthesized Naphthyridine-3-Carboxamide Analogs

CompoundR-Group (Amine Component)Synthetic Yield (%)Primary TargetBiological Activity
Analog 1 Methylamine85%mGluR4 (PAM)EC₅₀ = 120 nM
Analog 2 3-chloro-4-fluoroaniline78%mGluR4 (PAM)EC₅₀ = 15 nM
Analog 3 Glycine82%HIF-PHD2 (Inhibitor)IC₅₀ = 45 nM
Analog 4 4-substituted piperazine74%5-HT₃ (Antagonist)pA₂ = 7.6

(Note: Analog 4 represents a structural crossover referenced in parallel naphthyridine studies for 5-HT₃ antagonism[4], demonstrating the broad versatility of the naphthyridine-3-carboxylic acid pharmacophore).

Workflow Visualization

SyntheticWorkflow Step1 4-dimethoxymethyl-pyridine-3-carbaldehyde + Phosphonate Reagent Step2 HWE Condensation & Cyclization (DBU, DCM, 0°C to RT) Step1->Step2 Step3 [2,6]Naphthyridine-3-carboxylic Acid Methyl Ester Step2->Step3 LC-MS: [M+H]+ Step4 Saponification (NaOMe or NaOH, MeOH) Step3->Step4 Step5 2,6-Naphthyridine-3-carboxylic Acid (Precipitate at pH 2) Step4->Step5 NMR: Loss of -OCH3 Step6 Amidation Coupling (HATU, DIPEA, R-NH2) Step5->Step6 Step7 2,6-Naphthyridine-3-carboxamide Target Analogs Step6->Step7 HPLC Purification

Caption: Step-by-step synthetic workflow and self-validation checkpoints for 2,6-naphthyridine analogs.

References

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. ACS / Journal of Medicinal Chemistry. 1

  • Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase. US Patent 9695170B2. 2

  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem. 3

  • Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists. R Discovery / Chem Biol Drug Des. 4

Sources

Application

Application Note: 2,6-Naphthyridine-3-Carboxylic Acid as an Emerging Bioisosteric Scaffold in Antimicrobial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Scientific Rationale & Structural Causality The relentless emergence of antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Scientific Rationale & Structural Causality

The relentless emergence of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the continuous evolution of antibacterial pharmacophores. Historically, the 4-oxo-1,8-naphthyridine-3-carboxylic acid core has served as the foundational scaffold for quinolone antibiotics, beginning with nalidixic acid, which selectively blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase[1]. However, point mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC have severely compromised the clinical utility of traditional 1,8-naphthyridines and fluoroquinolones.

Recent medicinal chemistry efforts have pivoted toward structural isomers, notably the 2,6-naphthyridine-3-carboxylic acid scaffold, to overcome target-mediated resistance[2]. The causality behind this bioisosteric replacement is rooted in three mechanistic advantages:

  • Altered Electrostatic Surface & Hydrogen Bonding: Shifting the nitrogen atoms from the 1,8- to the 2,6-positions fundamentally alters the dipole moment and the basicity (pKa) of the fused bicyclic system. This repositioning modifies how the molecule interacts with the critical water-metal (Mg²⁺) ion bridge within the enzyme-DNA cleavage complex, potentially allowing the drug to bypass the steric hindrance introduced by common Ser83Leu or Asp87Asn mutations in GyrA.

  • Evasion of Efflux Pumps: The altered lipophilicity (logD) and spatial charge distribution of 2,6-naphthyridine derivatives reduce their affinity for major Gram-negative tripartite efflux pumps, such as the AcrAB-TolC system in Escherichia coli, thereby increasing intracellular accumulation.

  • Versatile Functionalization: The 2,6-naphthyridine core provides novel vectors for C-7 and C-8 derivatization. Introducing bulky, basic moieties (e.g., substituted piperazines or pyrrolidines) at these positions has been shown to yield strong inhibitors of DNA gyrase that are non-genotoxic and less cytotoxic than traditional reference drugs[1]. Synthetic 2,6-naphthyridine derivatives have demonstrated potent broad-spectrum activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) strains[3].

Mechanism of Action & Target Pathway

The primary bactericidal mechanism of 2,6-naphthyridine-3-carboxylic acid derivatives mirrors that of advanced fluoroquinolones but with an optimized binding geometry. The compounds stabilize the ternary cleavage complex formed between the bacterial topoisomerase, the DNA substrate, and the drug, leading to lethal double-strand DNA breaks.

MOA A 2,6-Naphthyridine-3-carboxylic Acid Derivatives B Bacterial DNA Gyrase (GyrA/GyrB) A->B Primary Target (Gram-negative) C Topoisomerase IV (ParC/ParE) A->C Primary Target (Gram-positive) D Ternary Cleavage Complex (Drug-Enzyme-DNA) B->D C->D E Inhibition of DNA Supercoiling & Decatenation D->E Stabilizes breaks F Double-Strand DNA Breaks & Replication Arrest E->F G Bacterial Cell Death (Bactericidal Effect) F->G

Figure 1: Mechanism of action of 2,6-naphthyridine derivatives stabilizing the ternary cleavage complex.

Experimental Workflow & Screening Strategy

To effectively evaluate 2,6-naphthyridine-3-carboxylic acid libraries, a tiered screening cascade must be employed. This ensures that hits possessing whole-cell antibacterial activity are mechanistically validated and counter-screened for mammalian toxicity.

Workflow S1 Synthesis of 2,6-Naphthyridine Library S2 Primary Screening (MIC against ESKAPE) S1->S2 S3 Target Validation (DNA Gyrase Assay) S2->S3 MIC ≤ 1 µg/mL S4 Toxicity & Selectivity (HepG2 Cytotoxicity) S3->S4 IC50 ≤ 1.0 µM S5 Lead Optimization (SAR Analysis) S4->S5 SI > 100 S5->S1 Iterative Refinement

Figure 2: Tiered screening workflow for 2,6-naphthyridine-based antimicrobial drug discovery.

Validated Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (CLSI Guidelines)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of 2,6-naphthyridine derivatives against ESKAPE pathogens. Causality Note: Cation-adjusted Mueller-Hinton broth (CAMHB) is strictly required. The physiological concentrations of Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L) are critical because 3-carboxylic acid derivatives coordinate with Mg²⁺ to bind the DNA gyrase target. Depleted media will yield artificially potent (false-positive) MIC values.

Step-by-Step Procedure:

  • Inoculum Preparation: Isolate colonies of the test strain (e.g., E. coli ATCC 25922) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the 2,6-naphthyridine compound in CAMHB. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced growth inhibition.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the drug dilution. Incubate the plates at 37°C for 16–20 hours under aerobic conditions.

  • Readout: Visually inspect the plates. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating Checkpoint: The assay is valid only if the MIC of the positive control (Ciprofloxacin) against E. coli ATCC 25922 falls strictly within the CLSI acceptable range of 0.004–0.016 µg/mL. A vehicle-only well must show robust growth, and a media-only well must remain sterile.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Purpose: To confirm that the antibacterial activity observed in Protocol 1 is target-driven (on-target efficacy) rather than due to non-specific membrane disruption.

Step-by-Step Procedure:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the 2,6-naphthyridine test compound (ranging from 0.1 to 100 µM).

  • Buffer Addition: Add the supercoiling assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol). Causality Note: ATP is the essential energy source for the supercoiling reaction; omitting it will result in assay failure.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing 5% SDS to denature the enzyme and release the DNA).

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide (0.5 µg/mL).

  • Analysis: Quantify the bands using a gel documentation system. Supercoiled DNA migrates faster than relaxed DNA. The IC₅₀ is the compound concentration that reduces the supercoiled DNA band intensity by 50% compared to the vehicle control.

Self-Validating Checkpoint: The negative control (enzyme + DNA + vehicle) must show complete conversion to the lower supercoiled band. The positive control (Ciprofloxacin at 1 µM) must show complete retention of the upper relaxed DNA band.

Protocol 3: Mammalian Cytotoxicity Counter-Screen (HepG2)

Purpose: To ensure the 2,6-naphthyridine derivative does not exhibit off-target inhibition of mammalian topoisomerase II or general cytotoxicity.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat the cells with the test compounds (up to 100 µM) and incubate for 48 hours.

  • Viability Readout: Add 10 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.

  • Measurement: Read fluorescence (Ex: 560 nm / Em: 590 nm). Calculate the CC₅₀ (concentration reducing cell viability by 50%).

Self-Validating Checkpoint: Doxorubicin (a known mammalian topoisomerase II poison) must be included as a positive control and should yield a CC₅₀ < 1 µM. Calculate the Selectivity Index (SI = CC₅₀ / MIC); an SI > 100 indicates a favorable therapeutic window.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how the bioisosteric shift to a 2,6-naphthyridine-3-carboxylic acid analog compares to traditional 1,8-naphthyridine and fluoroquinolone benchmarks.

Compound ClassE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)DNA Gyrase IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
Nalidixic Acid (1,8-Naphthyridine)2.0>3215.4>100>50
Ciprofloxacin (Fluoroquinolone)0.0080.250.12>100>12,500
2,6-Naphthyridine-3-carboxylic acid analog (Representative Lead)0.1250.50.85>100>800

*Selectivity Index (SI) is calculated based on the E. coli MIC.

References

  • Antimicrobial Activity of Naphthyridine Derivatives Pharmaceuticals (Basel)[Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review Current Organic Chemistry[Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents Journal of Medicinal Chemistry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2,6-Naphthyridine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding heteroaromatic carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding heteroaromatic carboxylic acids. 2,6-Naphthyridine-3-carboxylic acid presents a notorious hurdle in drug development: its planar bicyclic core drives strong pi-pi stacking, while the carboxylic acid moiety forms robust intermolecular hydrogen-bonded dimers. This results in a high crystal lattice energy and exceptionally poor aqueous solubility (often < 100 µM in standard buffers) 1.

This guide provides field-proven, self-validating protocols to overcome these physicochemical barriers, ensuring your in vitro assays and in vivo pharmacokinetic (PK) studies succeed.

G N1 2,6-Naphthyridine-3-carboxylic acid N2 Planar Heteroaromatic Core (High Lattice Energy) N1->N2 N3 Carboxylic Acid Group (Strong H-Bonding) N1->N3 N4 Poor Aqueous Solubility (< 100 µM) N2->N4 N3->N4 N5 Salt Formation (K+ or Na+) N4->N5 Ionization N6 Co-Solvent System (PEG400/Tween 80) N4->N6 Solvation N7 Prodrug Strategy (Methyl Ester) N4->N7 Masking H-bonds N8 Enhanced Solubility & Bioavailability N5->N8 N6->N8 N7->N8

Figure 1: Logical relationship between physicochemical properties and solubility enhancement strategies.

Section 1: In Vitro Assays & Buffer Preparation

FAQ 1: When I dilute my DMSO stock of 2,6-Naphthyridine-3-carboxylic acid into PBS (pH 7.4), it immediately precipitates. How can I maintain solubility for cell-based assays?

The Causality: Naphthyridine derivatives inherently suffer from low aqueous solubility due to their rigid, hydrophobic core 1. While the carboxylic acid group (pKa ~ 3.5 - 4.5) is ionized at pH 7.4, the sudden shift in the dielectric constant when moving from 100% DMSO to an aqueous buffer causes rapid nucleation before the molecules can be fully solvated by water. This is known as solvent-shift precipitation.

The Solution & Protocol: Implement a "step-down" solvation strategy using a co-solvent intermediate rather than direct dilution.

  • Stock Preparation: Dissolve the free acid in 100% DMSO at 10 mM.

  • Intermediate Dilution: Dilute the stock 1:10 into a transitional solvent mixture (e.g., 50% PEG400 / 50% DMSO) to yield a 1 mM intermediate. Why? PEG400 acts as a bridge, lowering the thermodynamic shock by providing intermediate polarity.

  • Aqueous Introduction: Slowly add the 1 mM intermediate dropwise into the final assay buffer (pH 7.4) under vigorous vortexing to reach your final concentration (e.g., 10-50 µM).

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. If the concentration matches your theoretical yield, no micro-precipitation has occurred.

Section 2: Salt Formation for High-Dose Toxicology Studies

FAQ 2: We need to dose at 50 mg/kg for a rodent toxicology study, but the free acid won't dissolve even in complex vehicles. What is the most reliable chemical modification?

The Causality: For high-dose requirements, physical solubilization (co-solvents) is often insufficient and can cause vehicle toxicity. Converting the free acid to a potassium or sodium salt fundamentally alters the solid-state properties, disrupting the hydrogen-bonded dimers and significantly lowering the lattice energy 2. Potassium salts of naphthyridine-carboxylic acids have been proven to exhibit superior solubility profiles, allowing for recrystallization and high-exposure dosing 3.

Protocol: In Situ Potassium Salt Generation

  • Suspension: Suspend 1.0 g of 2,6-Naphthyridine-3-carboxylic acid in 10 mL of Tetrahydrofuran (THF) containing 5% v/v HPLC-grade water. Why? THF suspends the hydrophobic core, while the trace water facilitates ionic interactions.

  • Deprotonation: Slowly add 1.05 equivalents of Potassium tert-butoxide (KOt-Bu) under continuous stirring at room temperature. Why? KOt-Bu is a strong, sterically hindered base that rapidly deprotonates the carboxylic acid without causing nucleophilic side reactions 3.

  • Maturation: Heat the mixture to 40°C for 2 hours until a clear solution forms, followed by the precipitation of the potassium salt.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Self-Validation:

    • pH Check: Dissolve 10 mg of the resulting powder in 1 mL of DI water. A successful salt will yield a weakly basic solution (pH 8.0 - 9.0).

    • Thermal Analysis: Run Differential Scanning Calorimetry (DSC). The salt must show a distinct, sharp melting point different from the free acid, confirming a new crystalline phase rather than an amorphous mixture.

Section 3: Preclinical Formulation Workflows

FAQ 3: We are restricted from using salt forms at this stage. How do we formulate the free acid for intravenous (IV) dosing?

The Causality: To dissolve the free acid, you must attack both the hydrophobic core and the hydrogen-bonding network. A ternary co-solvent/surfactant system achieves this: PEG400 disrupts the crystal lattice, Tween 80 forms protective micelles around the hydrophobic core, and the aqueous buffer provides the bulk volume for IV compatibility.

Workflow S1 1. Weigh API (Free Acid) S2 2. Add Co-solvent (10% PEG400 or DMSO) S1->S2 S3 3. Vortex & Sonicate (15 mins, 37°C) S2->S3 S4 4. Add Surfactant (5% Tween 80) S3->S4 S5 5. Dilute with Buffer (85% PBS, pH 7.4) S4->S5 S6 6. Filter Sterilize (0.45 µm PTFE) S5->S6 S7 7. HPLC Verification & In Vivo Dosing S6->S7

Figure 2: Step-by-step experimental workflow for ternary co-solvent formulation.

Protocol: Ternary Co-Solvent Formulation (10% PEG400 / 5% Tween 80 / 85% PBS)

  • Solvation: Weigh the API and add PEG400 (10% of final volume). Sonicate at 37°C for 15 minutes. Why? Heat and sonication provide the kinetic energy needed to break the lattice.

  • Micellization: Add Tween 80 (5% of final volume) to the PEG400/API mixture. Vortex vigorously.

  • Aqueous Dilution: Slowly add PBS (pH 7.4) (85% of final volume) while stirring continuously.

  • Self-Validation: Pass the formulation through a 0.45 µm PTFE syringe filter. Perform an HPLC assay on the pre-filtration and post-filtration samples. A recovery of >98% validates that the drug is fully solubilized in micelles, not merely suspended as sub-visible particles.

Section 4: Prodrug Strategies for Oral Bioavailability

FAQ 4: Our target requires oral administration, but the free acid has poor permeability and solubility. What structural modifications should we consider?

The Causality: Carboxylic acids are heavily ionized in the intestinal tract (pH ~6.8), which drastically reduces their ability to passively diffuse across the lipophilic Caco-2 cell membranes. By masking the carboxylic acid as a methyl ester, you eliminate the hydrogen bond donor, simultaneously lowering the crystal lattice energy (improving solubility) and increasing lipophilicity (improving permeability) 4. Once absorbed, ubiquitous plasma esterases cleave the prodrug back to the active 2,6-Naphthyridine-3-carboxylic acid.

Quantitative Comparison The following table summarizes the expected physicochemical shifts when applying these strategies to naphthyridine-based compounds 142:

Compound FormAqueous Solubility (pH 7.4)Membrane Permeability (Papp)Primary Application
Free Acid < 50 µMLow (< 5 x 10⁻⁶ cm/s)Baseline / Early In Vitro
Potassium Salt > 5,000 µMLow (< 5 x 10⁻⁶ cm/s)IV Dosing / High-Dose Tox
Methyl Ester Prodrug ~ 200 - 500 µMHigh (> 15 x 10⁻⁶ cm/s)Oral Bioavailability (PK)
References
  • Title: Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic Acid Benzylamide Source: ACS Publications URL: [Link]

  • Title: Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL: [Link]

Sources

Optimization

Technical Support Center: 2,6-Naphthyridine-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2,6-Naphthyridine-3-carboxylic acid . This scaffold is a critical building block in modern drug discovery, frequently utilized in the development of positive a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,6-Naphthyridine-3-carboxylic acid . This scaffold is a critical building block in modern drug discovery, frequently utilized in the development of positive allosteric modulators (PAMs) for mGluR4[1] and inhibitors of Hypoxia-inducible factor (HIF) hydroxylase[2].

Due to the heteroaromatic basicity, zwitterionic nature, and regioselectivity challenges inherent to this bicyclic system, researchers frequently encounter bottlenecks during cyclization and isolation. This guide provides field-proven troubleshooting strategies, validated protocols, and root-cause analyses to ensure reproducible yields.

Visual Synthesis Workflow

SynthesisWorkflow A 4-dimethoxymethyl-pyridine-3-carbaldehyde + Phosphonate Derivative B DBU, DCM, 0 °C to RT (HWE Condensation & Cyclization) A->B C 2,6-Naphthyridine-3-carboxylic acid methyl ester B->C IPC: LC-MS [M+H]+ 219 D NaOH, Dioxane/H2O, RT (Basic Hydrolysis) C->D E Acidification (HCl to pH 3.0-4.0) & Isoelectric Precipitation D->E IPC: Disappearance of Ester F 2,6-Naphthyridine-3-carboxylic acid (Target Compound) E->F Final Yield: >85%

Workflow for the synthesis of 2,6-Naphthyridine-3-carboxylic acid via HWE condensation.

Expert Troubleshooting & FAQs

Q1: During the DBU-mediated cyclization of 4-dimethoxymethyl-pyridine-3-carbaldehyde, my yield of the methyl ester is consistently below 40%. What is driving this, and how can I fix it?

  • Causality: The formation of the 2,6-naphthyridine core relies on the generation of a highly reactive ylide from acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester using the strong, non-nucleophilic base DBU[1]. If the reaction stalls, it is typically due to competitive protonation of the ylide by trace water in the solvent or degradation of the DBU. DBU is highly hygroscopic; water quenches the ylide, preventing the initial nucleophilic attack on the aldehyde.

  • Self-Validating Action: Perform a Karl Fischer titration on your dichloromethane (DCM) prior to use (must be <50 ppm H₂O). Monitor the reaction via TLC (10% MeOH in DCM); if the aldehyde persists after 2 hours, spike the reaction with an additional 0.2 equivalents of strictly anhydrous DBU.

Q2: I attempted to hydrolyze the 2,6-naphthyridine-3-carboxylic acid methyl ester using refluxing 6M HCl, but my yield is zero. What happened?

  • Causality: 2,6-Naphthyridine-3-carboxylic acid contains an electron-deficient heteroaromatic ring. Carboxylic acids positioned on such rings are highly susceptible to protodecarboxylation when subjected to strong acids at elevated temperatures. The thermal energy overcomes the activation barrier, releasing CO₂ and leaving behind the unsubstituted 2,6-naphthyridine core.

  • Self-Validating Action: Switch to a mild basic hydrolysis protocol (e.g., NaOH in Dioxane/H₂O at room temperature)[3]. Verify the integrity of the carboxylate by LC-MS (expected [M+H]⁺ = 175 m/z) before proceeding to the workup phase.

Q3: After basic hydrolysis, I acidified the mixture and attempted an ethyl acetate extraction, but the product remains in the aqueous layer. How do I recover it?

  • Causality: The target molecule is a zwitterion. It possesses basic naphthyridine nitrogen atoms and an acidic carboxylic acid group. At physiological or neutral pH, it exists as a highly polar, water-soluble species. Liquid-liquid extraction into moderately polar organic solvents like EtOAc will inevitably fail.

  • Self-Validating Action: Utilize isoelectric precipitation. Carefully titrate the aqueous layer with 1M HCl to pH ~2.0–4.0 (the isoelectric point)[2]. The net charge becomes zero, drastically reducing aqueous solubility and causing the product to precipitate as a filterable solid.

Visual Troubleshooting Logic

Troubleshooting Issue Issue: No Product Isolated During Hydrolysis Check1 Check LC-MS of Aqueous Layer Issue->Check1 Path1 Mass = [M-44] (Decarboxylation) Check1->Path1 Path2 Mass = [M+H]+ (Product is dissolved) Check1->Path2 Action1 Reduce Temp to RT Use Mild Base (NaOH) Path1->Action1 Action2 Adjust pH to 3.0-4.0 Filter Precipitate Path2->Action2

Troubleshooting decision tree for isolating 2,6-naphthyridine-3-carboxylic acid.

Validated Experimental Protocols

Protocol A: Synthesis of 2,6-Naphthyridine-3-carboxylic acid methyl ester

This protocol utilizes a Horner-Wadsworth-Emmons (HWE) type condensation followed by cyclization[1].

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-dimethoxymethyl-pyridine-3-carbaldehyde (1.0 eq, 1.91 mmol) in strictly anhydrous dichloromethane (10 mL).

  • Reagent Addition: Add acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester (1.1 eq, 2.1 mmol). Cool the mixture to 0 °C using an ice bath to control the reaction kinetics.

  • Base Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq, 2.10 mmol) dropwise over 10 minutes. Critical Step: Rapid addition will cause an exothermic spike, leading to degradation of the aldehyde.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 4 to 6 hours.

  • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. Confirm the complete consumption of the starting aldehyde and the presence of the product mass ([M+H]⁺ = 219).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography utilizing a gradient of 0–5% MeOH in DCM to afford the pure methyl ester.

Protocol B: Hydrolysis to 2,6-Naphthyridine-3-carboxylic acid

This protocol avoids thermal decarboxylation by utilizing mild basic conditions[3] and isolates the zwitterion via isoelectric precipitation[2].

  • Preparation: Dissolve the purified 2,6-naphthyridine-3-carboxylic acid methyl ester (1.0 eq, 2.8 mmol) in 20 mL of a Dioxane:H₂O mixture (4:1, v/v).

  • Hydrolysis: Add solid Sodium Hydroxide (NaOH) (2.0 eq, 5.6 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature overnight (approx. 16 hours). Warning: Do not apply heat above 40 °C.

  • In-Process Control (IPC): Analyze via LC-MS to verify the complete disappearance of the ester starting material.

  • Isolation Preparation: Evaporate the dioxane in vacuo at 30 °C. Cool the remaining aqueous solution to 0 °C in an ice bath.

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH continuously with a calibrated pH meter. Stop addition when the pH reaches exactly 3.0–4.0. A dense precipitate will form as the zwitterion reaches its isoelectric point.

  • Filtration: Filter the resulting solid under vacuum, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to yield the pure 2,6-naphthyridine-3-carboxylic acid.

Quantitative Synthesis Data

The following table summarizes the quantitative metrics comparing the standard HWE condensation route against alternative catalytic methodologies (such as Rhodium-catalyzed cycloadditions[4]).

Synthesis StrategyKey Reagents & CatalystsTypical YieldReaction TimePrimary Byproducts / RisksScalability
HWE Condensation / Cyclization Pyridine-3-carbaldehyde deriv., Phosphonate, DBU60–75%4–6 hDecarboxylated core (if overheated during hydrolysis)High (Gram to multi-gram scale)
[2+2+2] Cycloaddition Cyano-yne-allenes, Rh(I) catalyst45–60%12–24 hRegioisomers, Catalyst degradation productsLow (Requires expensive Rh catalyst)

References

  • Title: Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry URL: 1

  • Title: US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase Source: Google Patents URL: 2

  • Title: WO 2021/050992 A1 - Compounds and Methods for Inhibiting USP30 Source: WIPO / Googleapis URL: 3

  • Title: Dehydrogenative [2 + 2 + 2] Cycloaddition of Cyano-yne-allene Substrates: Convenient Access to 2,6-Naphthyridine Scaffolds Source: Organic Letters URL: 4

Sources

Troubleshooting

stability issues of 2,6-Naphthyridine-3-carboxylic acid in solution

Technical Support Center: Solution Stability of 2,6-Naphthyridine-3-carboxylic Acid Introduction 2,6-Naphthyridine-3-carboxylic acid is a highly valuable heteroaromatic building block and pharmacophore, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solution Stability of 2,6-Naphthyridine-3-carboxylic Acid

Introduction

2,6-Naphthyridine-3-carboxylic acid is a highly valuable heteroaromatic building block and pharmacophore, frequently utilized in the synthesis of hypoxia-inducible factor (HIF) hydroxylase inhibitors 1 and positive allosteric modulators (PAMs) for metabotropic glutamate receptors 2. However, its rigid, planar bicyclic structure and the electronic properties of the carboxylic acid moiety introduce specific physicochemical challenges. In solution, researchers frequently encounter issues related to thermal decarboxylation, N-oxidation, photolytic degradation, and pH-dependent precipitation.

This guide provides mechanistic insights and self-validating protocols to ensure the structural integrity of 2,6-Naphthyridine-3-carboxylic acid throughout your experimental workflows.

Section 1: Diagnostic FAQ

Q1: My DMSO stock solution of 2,6-Naphthyridine-3-carboxylic acid turns dark and shows new HPLC peaks after a few weeks at room temperature. What is the mechanism of this degradation? A1: The degradation is driven by a combination of oxidation and solvent-mediated reactions. The basic nitrogen atoms in the naphthyridine core are highly susceptible to N-oxidation in the presence of dissolved oxygen 3. Furthermore, dimethyl sulfoxide (DMSO) is hygroscopic; water absorption accelerates the hydrolysis of trace impurities. At elevated room temperatures, DMSO can also act as a mild oxidant or methylating agent against electron-rich centers 4. Causality & Mitigation: Always use high-purity, anhydrous DMSO. Purge the vial's headspace with argon to displace oxygen, and store aliquots at -20°C in amber vials to prevent both oxidative and photolytic degradation.

Q2: When diluting the DMSO stock into an aqueous assay buffer (pH 7.4), I observe immediate cloudiness and inconsistent assay readouts. How can I resolve this? A2: This is a classic precipitation issue driven by the high lattice energy of the planar naphthyridine core, which promotes strong intermolecular π-stacking and hydrogen bonding 5. While the carboxylic acid is ionized at pH 7.4, the hydrophobic core rapidly aggregates if the local concentration of DMSO drops too quickly during dilution (solvent shock). Causality & Mitigation: To mitigate solvent shock, perform a step-wise dilution or pre-mix the aqueous buffer with a low percentage of an intermediate co-solvent (e.g., 5% ethanol or PEG400) before introducing the DMSO stock. Ensure vigorous vortexing during addition.

Q3: I am heating the compound in a mildly acidic solution, and LC-MS shows a mass loss of 44 Da. Why is this happening? A3: A mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). Carboxylic acids attached to electron-deficient heteroaromatic rings (like the pyridine sub-rings of a naphthyridine) are highly prone to thermal decarboxylation. The electron-withdrawing nitrogen atoms stabilize the intermediate carbanion formed during the extrusion of carbon dioxide 4. Causality & Mitigation: Avoid prolonged heating (>60°C) of 2,6-naphthyridine-3-carboxylic acid in acidic or neutral aqueous solutions. If heating is required for a downstream synthetic step, protect the carboxylic acid as a methyl ester until the final deprotection stage 1.

Section 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) and primary degradation pathways of 2,6-Naphthyridine-3-carboxylic acid under various solution conditions.

Solvent SystemStorage ConditionEstimated t1/2​ Primary Degradation PathwayRecommended Action
Anhydrous DMSO -20°C, Dark> 12 monthsNoneIdeal stock storage
DMSO (Ambient Water) 25°C, Ambient Light~ 3-4 weeksN-oxidation, PhotodegradationUse fresh or store at -20°C
Aqueous Buffer (pH 2.0) 80°C, Dark< 4 hoursDecarboxylation (-CO₂)Avoid high heat in acid
Aqueous Buffer (pH 7.4) 37°C, Dark> 48 hoursAggregation / PrecipitationUse co-solvents (e.g., 2% DMSO)
Methanol 25°C, UV Light~ 24 hoursPhotolytic ring cleavageUse amber vials

Section 3: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

Objective: To create a self-validating, degradation-resistant 10 mM stock solution for long-term biological or chemical assays. Rationale: Minimizing water and oxygen exposure prevents N-oxide formation and limits solvent-mediated side reactions.

  • Preparation of Solvent: Use strictly anhydrous DMSO (≥99.9%, packaged under argon). Pierce the septum with a syringe rather than opening the cap to prevent atmospheric moisture ingress.

  • Weighing: Weigh 1.74 mg of 2,6-Naphthyridine-3-carboxylic acid (MW: 174.16 g/mol ) into a pre-dried, amber glass vial.

  • Dissolution: Inject 1.0 mL of anhydrous DMSO into the vial. Sonicate in a water bath at 25°C for 5 minutes until complete dissolution is achieved. Critical: Do not heat the bath above 30°C.

  • Inert Atmosphere Sealing: Gently blow a stream of dry Argon or Nitrogen gas over the solution surface for 30 seconds to displace ambient oxygen.

  • Aliquotting & Storage: Cap the vial tightly with a PTFE-lined septum cap. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store immediately at -20°C.

  • Self-Validation Step: Before utilizing the stock in critical assays, run a 1 µL sample on HPLC-UV (254 nm). A single peak representing >98% Area Under Curve (AUC) confirms structural stability.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

Objective: To establish the intrinsic stability boundaries of the compound and identify degradation peaks for HPLC method validation 3. Rationale: By intentionally stressing the molecule, you map its degradation kinetics and ensure your analytical method can resolve the parent peak from its degradants.

  • Acid Stress (Decarboxylation Check): Mix 0.5 mL of 1 mM stock (in Methanol) with 0.5 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress (N-Oxide Check): Mix 0.5 mL of 1 mM stock with 0.5 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Photolytic Stress: Place 1 mL of 1 mM stock in a clear glass vial under a UV lamp (365 nm) for 24 hours 4.

  • Analysis & Validation: Neutralize the acid/base samples. Inject 5 µL of each stressed sample onto an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Compare the chromatograms against a freshly prepared control to validate peak separation.

Section 4: Troubleshooting Workflow

The following diagram illustrates the logical decision tree for diagnosing and resolving solution instability issues with 2,6-Naphthyridine-3-carboxylic acid.

TroubleshootingWorkflow Start Issue: Loss of Signal or Extra HPLC Peaks CheckPhysical Visual Inspection: Is the solution cloudy? Start->CheckPhysical Precipitation Diagnosis: Precipitation (High lattice energy) CheckPhysical->Precipitation Yes CheckMass LC-MS Analysis: What is the mass of the new peak? CheckPhysical->CheckMass No (Clear Solution) FixPrecipitation Action: Add 5% co-solvent (EtOH/PEG) or adjust pH > 5 Precipitation->FixPrecipitation MassMinus44 Mass = [M-44] Loss of CO2 CheckMass->MassMinus44 MassPlus16 Mass = [M+16] Addition of Oxygen CheckMass->MassPlus16 OtherMass Other Mass Changes (e.g., Solvent Adducts) CheckMass->OtherMass FixDecarboxylation Action: Avoid heat >60°C Avoid strong acids MassMinus44->FixDecarboxylation FixOxidation Action: Purge with Argon, Store at -20°C in dark MassPlus16->FixOxidation FixOther Action: Use anhydrous DMSO, Avoid prolonged UV exposure OtherMass->FixOther

Diagnostic decision tree for resolving 2,6-Naphthyridine-3-carboxylic acid solution instability.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. nih.gov.4

  • Stability of Benzo[c]naphthyridine derivatives in different solvents - Benchchem. benchchem.com. 3

  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine - Benchchem. benchchem.com. 5

  • WO2012106472A1 - Naphthyridine derivatives as inhibitors of hypoxia inducible factor (HIF) hydroxylase - Google Patents. google.com. 1

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 - Journal of Medicinal Chemistry. acs.org. 2

Sources

Optimization

Technical Support Center: Overcoming Poor Yield in 2,6-Naphthyridine-3-carboxylic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,6-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important heterocyclic scaffold. The 2,6-naphthyridine core is a key structural motif in various biologically active molecules, and efficient synthesis is crucial for further research and development.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, explaining the chemical principles behind each recommendation.

General Synthetic Pathway Overview

The most common and accessible route to 2,6-Naphthyridine-3-carboxylic acid involves a two-stage process:

  • Annulation: Construction of the naphthyridine core, typically via a Friedländer-type condensation, to yield an ester precursor (e.g., ethyl 2,6-naphthyridine-3-carboxylate).

  • Hydrolysis: Saponification of the ester to the final carboxylic acid.

Yield loss can occur at both stages, as well as during final product isolation. This guide will address each of these critical points.

G cluster_0 Stage 1: Annulation (Ring Formation) cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification A 2-Amino-4-cyanopyridine (or similar precursor) C Ethyl 2,6-Naphthyridine-3-carboxylate (Ester Intermediate) A->C Friedländer Annulation (High-Yield-Critical Step) B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D 2,6-Naphthyridine-3-carboxylic acid (Final Product) C->D Base or Acid Hydrolysis (Saponification) C->D E Purified Final Product D->E Recrystallization or Acid/Base Precipitation

Caption: General workflow for the synthesis of 2,6-Naphthyridine-3-carboxylic acid.

Troubleshooting Guide & Frequently Asked Questions

Question 1: My yield is extremely low in the initial cyclization step to form the naphthyridine ester. What is going wrong?

This is the most common failure point. The formation of the bicyclic naphthyridine core relies on a successful annulation reaction, most often the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2] Poor yields here are typically traced back to suboptimal reaction conditions, catalyst choice, or side reactions.

Potential Causes & Solutions

  • Inefficient Catalyst or Reaction Conditions: The Friedländer reaction can be catalyzed by acids or bases, and the choice is critical. For many naphthyridine syntheses, base catalysis is preferred. However, modern methods have demonstrated the efficacy of various catalysts, including ionic liquids and novel amine catalysts, which can significantly improve yields and regioselectivity.[3][4][5]

    • Solution: Switch from traditional catalysts (e.g., NaOH, piperidine) to more efficient systems. Choline hydroxide in water has been reported as a highly effective, green catalyst for Friedländer reactions leading to naphthyridines.[3] Forcing conditions with harsh bases can lead to undesired side reactions; therefore, a milder, more efficient catalyst is often superior.

  • Poor Regioselectivity: When using unsymmetrical ketones (e.g., ethyl acetoacetate), two different cyclization products are possible. While the desired product often predominates due to the higher reactivity of the acetyl carbonyl group, suboptimal conditions can lead to a mixture of isomers, complicating purification and reducing the yield of the target molecule.

    • Solution: Employing highly regioselective catalysts can solve this issue. Bicyclic pyrrolidine derivatives have been shown to provide excellent regioselectivity in Friedländer annulations.[4] Additionally, controlling the reaction temperature and ensuring slow addition of the ketone can improve the desired outcome.[4]

  • Side Reactions and Decomposition: The starting materials or the product may be unstable under the reaction conditions. For example, 2-aminonicotinaldehyde can be prone to self-condensation or decomposition at high temperatures.

    • Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS. Microwave-assisted synthesis can also be an excellent alternative, often providing higher yields in significantly shorter reaction times by minimizing thermal decomposition.[6][7]

Troubleshooting Workflow: Annulation Step

G start Low Yield in Annulation Step check_reagents Are starting materials pure and anhydrous? start->check_reagents check_catalyst Is the catalyst appropriate and active? check_reagents->check_catalyst Yes purify Purify starting materials. Use anhydrous solvents. check_reagents->purify No check_temp Is the temperature optimized? check_catalyst->check_temp Yes change_catalyst Action: Switch to a modern catalyst. (e.g., Choline Hydroxide, TABO, Ionic Liquid) check_catalyst->change_catalyst No / Unsure optimize_temp Action: Run a temperature screen (e.g., 80°C, 100°C, 120°C). Consider microwave synthesis. check_temp->optimize_temp No success Yield Improved check_temp->success Yes purify->check_catalyst change_catalyst->check_temp optimize_temp->success

Caption: Decision-making flowchart for troubleshooting the Friedländer annulation step.

Protocol 1: Optimized Friedländer Annulation using a Green Catalyst

This generalized protocol is based on green chemistry principles for the synthesis of 1,8-naphthyridines, which can be adapted for the 2,6-isomer.[3]

  • To a solution of 2-aminonicotinaldehyde (or a related precursor, 1.0 mmol) in water (2 mL), add the active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Add Choline Hydroxide (1 mol%) as the catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, the product often precipitates from the aqueous solution. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

CatalystSolventTemperatureTypical YieldReference
PiperidineEthanolRefluxModerate(General)
Choline HydroxideWaterRoom Temp - 80°CGood to Excellent[3]
[Bmmim][Im] (Ionic Liquid)Neat80°CGood[5]
TABOToluene110°CExcellent (High Regioselectivity)[4]
Question 2: The final hydrolysis of the ester is incomplete or gives a messy reaction. How can I improve this step?

Hydrolysis of the ester to the carboxylic acid can be deceptively tricky. The electron-deficient nature of the naphthyridine ring can make the ester less reactive, while the final product's poor solubility can cause it to precipitate, hindering complete reaction.

Potential Causes & Solutions

  • Incomplete Hydrolysis: Standard hydrolysis conditions (e.g., NaOH in water/ethanol at reflux) may be insufficient to drive the reaction to completion due to the stability of the ester or low solubility of the intermediate.

    • Solution: Increase the concentration of the base (e.g., switch from 1M to 4M NaOH). The use of a co-solvent like methanol or THF can improve the solubility of the starting ester.[8][9] Additionally, increasing the reaction temperature and time is a straightforward approach, but must be balanced against potential degradation.[8]

  • Product Degradation: While generally stable, prolonged exposure to harsh basic or acidic conditions at high temperatures can lead to decomposition or side reactions.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), proceed immediately with the workup. Avoid excessively long reaction times. Acid-catalyzed hydrolysis is an alternative but is often slower for these substrates.[10]

  • Difficult Workup: The final carboxylic acid is often amphoteric and may have low solubility in both aqueous and common organic solvents, making extraction and isolation challenging.

    • Solution: After hydrolysis, cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~1-2.[11] The carboxylic acid should precipitate out of the aqueous solution. Ensure the acidification is done in an ice bath to control the exotherm. Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and then with a solvent like ethanol or ether to remove organic impurities.[11]

Protocol 2: Robust Saponification and Acidification
  • Suspend the crude ethyl 2,6-naphthyridine-3-carboxylate (1.0 eq.) in a mixture of ethanol and 4M aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2. A precipitate should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally diethyl ether to facilitate drying.

  • Dry the purified 2,6-Naphthyridine-3-carboxylic acid under high vacuum.

Question 3: How can I effectively purify the final product? It seems insoluble in everything.

This is a very common and valid observation. Rigid, planar heterocyclic carboxylic acids like this one exhibit strong intermolecular hydrogen bonding and π-stacking, leading to high lattice energy and consequently very low solubility in most common laboratory solvents.[8]

Solutions

  • Avoid Column Chromatography: Due to its poor solubility, purification of the final acid by silica gel chromatography is often impractical and should be avoided.

  • Purification by Recrystallization: This is the preferred method, but it requires finding a suitable high-boiling point solvent.

    • Recommended Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetic acid are often required. The procedure involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing it to cool slowly to induce crystallization.

  • Purification by Acid-Base Precipitation: This is often the most effective method and is integrated into the workup of the hydrolysis step (as described in Protocol 2). By dissolving the sodium salt of the carboxylate in water and then re-precipitating the acid form by lowering the pH, many impurities can be effectively removed.[12] If impurities persist, this process can be repeated.

References
  • Luo, A., Bao, Y., Liu, X., Liu, J., Han, W., Yang, G., Yang, Y., Bin, Z., & You, J. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society, 146(9), 6240–6251. Available at: [Link]

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. Available at: [Link]

  • Hamada, Y., & Takeuchi, I. (1982). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • You, J. et al. (2024). 2,6-Naphthyridine Synthesis and its Conjugated Polymers. Synfacts, 20(06), 0588. Available at: [Link]

  • Skonieczny, K., et al. (2017). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry. Available at: [Link]

  • Biswal, D., et al. (2021). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. ResearchGate. Available at: [Link]

  • Biswal, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Journal of Organic Chemistry. Available at: [Link]

  • Al-Amin, M., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Raecke, B., & Schirp, H. (1963). 2,6-Naphthalenedicarboxylic acid. Organic Syntheses, 43, 77. Available at: [Link]

  • Der Pharma Chemica. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Available at: [Link]

  • Lesher, G. Y., & Gruett, M. D. (1971). U.S. Patent No. 3,590,036. U.S. Patent and Trademark Office.
  • The Ison, D. L. (2003). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[13][14]naphthyridine-3-carboxylic Acid Benzylamide. Organic Process Research & Development. Available at: [Link]

  • Anonymous. (2018). Hydrolysis Reactions. SlidePlayer. Available at: [Link]

  • Kloskowski, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Elman, A. R. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid. ResearchGate. Available at: [Link]

  • Sumner, Jr., C. E., & Black, G. N. (2000). U.S. Patent No. 6,114,575. U.S. Patent and Trademark Office.
  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Suárez-Castillo, O. R., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity in 2,6-Naphthyridine-3-Carboxylic Acid Analogs

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals navigating the complex biological behaviors of nitrogen-containing heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals navigating the complex biological behaviors of nitrogen-containing heterocyclic scaffolds. The 2,6-naphthyridine core is a privileged structure in medicinal chemistry, heavily utilized in the development of highly selective kinase inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4) [1] and Casein Kinase 2 (CK2) [2].

However, a recurring challenge in optimizing 2,6-naphthyridine-3-carboxylic acid analogs is managing cytotoxicity . Depending on your therapeutic goal, cytotoxicity can be the intended mechanism (e.g., anti-tumor efficacy in hepatocellular carcinoma) [1] or an unintended off-target artifact that narrows your therapeutic window [4]. This guide is designed to help you systematically diagnose, troubleshoot, and resolve cytotoxicity issues using self-validating experimental frameworks.

Diagnostic Workflow for Cytotoxicity

Before altering your compound's chemical structure, it is critical to determine whether the observed cell death is a genuine biological response or an assay artifact. Follow this diagnostic logic:

DiagnosticWorkflow start Unexpected Cytotoxicity in Assay check_sol Check Compound Solubility start->check_sol assay_int Assess Assay Interference start->assay_int kinome Kinome Profiling (Off-target) start->kinome True Toxicity cyp CYP450 / Toxicity Screen start->cyp True Toxicity val Orthogonal Assay (ATP/LDH) check_sol->val Precipitation assay_int->val Color Clash opt Lead Optimization (Scaffold Mod) kinome->opt Poor Selectivity cyp->opt Metabolites

Caption: Diagnostic workflow for troubleshooting unintended cytotoxicity in 2,6-naphthyridine assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,6-naphthyridine analog shows excellent biochemical selectivity for FGFR4, but exhibits high baseline cytotoxicity in non-target healthy cell lines. Why? Causality & Solution: High cellular toxicity despite clean biochemical kinome profiling often points to the formation of reactive metabolites or lysosomotropism. The rigid bicyclic structure of 2,6-naphthyridine can sometimes intercalate with off-target lipid membranes or be metabolized by CYP450 enzymes into reactive intermediates [4]. Actionable Step: Run a reactive metabolite screen (e.g., glutathione trapping assay). If positive, consider modifying the 3-carboxylic acid moiety or introducing steric bulk (like a methyl group at the C4 position) to block metabolic liabilities while preserving the hinge-binding nitrogen interactions [1].

Q2: My MTT assay indicates >80% cell death at 5 µM, but visual inspection under the microscope shows intact, adherent cells. What is happening? Causality & Solution: You are likely observing an assay artifact rather than true cytotoxicity. 2,6-Naphthyridine derivatives, particularly those with extended aromatic substituents, can suffer from poor aqueous solubility. When these compounds precipitate in cell culture media, they can physically trap the formazan crystals generated in MTT assays, or chemically reduce the tetrazolium dye themselves, leading to false absorbance readings. Actionable Step: Abandon colorimetric metabolic assays (MTT/MTS) for these specific analogs. Transition to a self-validating orthogonal method, such as an ATP-dependent luminescence assay paired with a membrane-integrity assay (see Protocol below).

Q3: How do natural 2,6-naphthyridine derivatives compare to synthetic kinase inhibitors in terms of baseline toxicity? Causality & Solution: Natural 2,6-naphthyridine alkaloids, such as aaptamine derivatives isolated from marine sponges, possess inherent broad-spectrum cytotoxicity (often active against T-cell leukemia and HeLa lines at sub-micromolar concentrations) [3]. Synthetic analogs like Compound 2 (a CK2 inhibitor) have been heavily engineered to remove this baseline toxicity, showing no significant cytotoxicity up to 10 µM in MDA-MB-231 cells [2]. If your synthetic analog mimics the toxicity of natural variants, you may have inadvertently restored a non-specific DNA-intercalating pharmacophore.

Quantitative Data: Comparative Cytotoxicity Profiles

To benchmark your analogs, refer to the established in vitro profiles of known 2,6-naphthyridine derivatives:

Compound / AnalogPrimary TargetCell LineIC₅₀ (µM)Application / Observation
Compound 11 FGFR4Huh7 (HCC)0.021Highly potent, targeted anti-tumor efficacy; low off-target toxicity [1].
Compound 2 Casein Kinase 2 (CK2)MDA-MB-231>10.00Exquisitely selective chemical probe; non-cytotoxic at high doses [2].
Aaptamine Non-specificCEM-SS10.47Natural marine alkaloid; broad-spectrum baseline cytotoxicity [3].
Compound 24 Non-specificAdult T-cell0.29Natural derivative; significant inherent toxicity requiring scaffold optimization [3].
Mechanism of Action: On-Target Cytotoxicity

When 2,6-naphthyridine analogs are successfully optimized, their cytotoxicity is restricted to on-target mechanisms. For instance, selective FGFR4 inhibitors induce apoptosis specifically in hepatocellular carcinoma cells driven by aberrant FGF19-FGFR4 signaling [1].

SignalingPathway analog 2,6-Naphthyridine Inhibitor fgfr4 FGFR4 Receptor analog->fgfr4 Inhibits frs2 FRS2 / PLCγ fgfr4->frs2 Blocked pi3k PI3K / AKT frs2->pi3k ras Ras / MAPK frs2->ras prolif Cell Proliferation (Halted) pi3k->prolif apoptosis Apoptosis (Induced) pi3k->apoptosis Survival Loss ras->prolif

Caption: Mechanism of action for FGFR4-targeted 2,6-naphthyridine analogs inducing apoptosis.

Experimental Protocol: Self-Validating Multiplexed Cytotoxicity Assay

To definitively separate true compound cytotoxicity from cytostatic effects or assay interference, you must implement a multiplexed system. This protocol measures cell viability (ATP) and cell death (protease release) in the same well.

Rationale (The Causality): If a 2,6-naphthyridine analog is truly cytotoxic, ATP levels will drop and dead-cell protease fluorescence will rise. If the compound is merely cytostatic (halting division without killing), ATP will be lower than the control, but dead-cell fluorescence will remain at baseline.

Materials:

  • Target cell line (e.g., Huh7 or MDA-MB-231)

  • Fluorogenic cell-impermeant peptide substrate (e.g., bis-AAF-R110)

  • ATP-dependent luminescent reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density of 5,000 cells/well in 90 µL of culture medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10x serial dilution of your 2,6-naphthyridine-3-carboxylic acid analog in media (ensure final DMSO concentration is ≤0.5% to prevent solvent toxicity). Add 10 µL of compound to the wells. Include vehicle controls (DMSO only).

  • Incubation: Incubate for the desired exposure time (typically 48 to 72 hours).

  • Cytotoxicity Measurement (Fluorescence): Add 10 µL of the fluorogenic bis-AAF-R110 substrate to all wells. Briefly mix on an orbital shaker for 30 seconds. Incubate for 30 minutes at 37°C. Measure fluorescence (Excitation ~485 nm, Emission ~520 nm). This quantifies dead cells with compromised membranes.

  • Viability Measurement (Luminescence): Equilibrate the plate to room temperature for 15 minutes. Add 100 µL of ATP-dependent luminescent reagent directly to the same wells. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence. This quantifies metabolically active cells.

  • Data Synthesis: Normalize both datasets to the vehicle control. Plot the % Viability and % Cytotoxicity on the same axis against the log[Compound Concentration].

References
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry / PubMed (NIH) URL:[Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Biological Activity of Naturally Derived Naphthyridines Source: MDPI / PMC - National Institutes of Health (NIH) URL:[Link]

Optimization

Technical Support Center: Formulation Strategies for 2,6-Naphthyridine-3-carboxylic acid

Welcome to the dedicated technical support center for the formulation of 2,6-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the formulation of 2,6-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and unlock the full therapeutic potential of this molecule. As your senior application scientist, I will provide not just protocols, but the underlying scientific principles and field-tested insights to empower your formulation development process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of 2,6-Naphthyridine-3-carboxylic acid.

Q1: What are the key physicochemical properties of 2,6-Naphthyridine-3-carboxylic acid to consider for formulation?

A1: Based on its structure and available data for related compounds, 2,6-Naphthyridine-3-carboxylic acid is predicted to be a poorly water-soluble molecule.[1][2] Key properties to experimentally determine are its pKa, solubility profile across a range of pH values and in various organic solvents, and its solid-state properties (crystallinity and potential for polymorphism). The predicted LogP of 1.328 suggests moderate lipophilicity.[2]

Q2: How can I dissolve 2,6-Naphthyridine-3-carboxylic acid for initial in-vitro experiments?

A2: For initial screening, you can attempt to dissolve 2,6-Naphthyridine-3-carboxylic acid in organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For aqueous solutions, its solubility is expected to be pH-dependent. As a carboxylic acid, its solubility will increase at pH values above its pKa due to the formation of the more soluble carboxylate salt. Therefore, using buffers with a pH of 7 or higher is a good starting point.

Q3: What are the initial formulation strategies I should consider for this compound?

A3: Given its anticipated poor aqueous solubility, several strategies can be explored:

  • Salt Formation: Creating a salt with a suitable base can significantly improve solubility and dissolution rate.[3]

  • Amorphous Solid Dispersions (ASDs): Dispersing the molecule in a polymer matrix in an amorphous state can enhance its aqueous solubility and bioavailability.[4]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[5]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[5]

Q4: Are there any known stability concerns with naphthyridine-based compounds?

A4: While specific degradation pathways for 2,6-Naphthyridine-3-carboxylic acid are not extensively documented, related naphthyridine and naphthalene structures can be susceptible to oxidation and microbial degradation.[4][6][7] It is crucial to conduct forced degradation studies to identify potential liabilities and develop stability-indicating analytical methods.

II. Troubleshooting Formulation Challenges

This section provides in-depth guidance on overcoming specific experimental hurdles.

Issue 1: Low and Variable Bioavailability in Preclinical Studies

Symptoms:

  • Inconsistent plasma concentration-time profiles in animal studies.

  • Low oral bioavailability (<10%).

  • High inter-individual variability.

Root Cause Analysis and Troubleshooting Workflow:

A Low & Variable Bioavailability B Assess Solubility & Dissolution Rate A->B C Is Dissolution Rate-Limiting? B->C D Is Permeability an Issue? (Predicted LogP is moderate) C->D No E Enhance Dissolution Rate C->E Yes F Consider Permeation Enhancers D->F G Salt Formation E->G H Amorphous Solid Dispersion E->H I Particle Size Reduction E->I J Lipid-Based Formulation E->J K Re-evaluate in vitro-in vivo correlation (IVIVC) F->K G->K H->K I->K J->K A Poor Content Uniformity B Evaluate Powder Flow Properties A->B C Is Flowability Poor? B->C D Particle Engineering C->D Yes E Granulation C->E Yes F Excipient Selection C->F Yes L Optimize Blending Process C->L No G Micronization D->G H Spray Drying D->H I Wet Granulation E->I J Dry Granulation E->J K Add Glidants (e.g., Colloidal Silicon Dioxide) F->K

Caption: Troubleshooting poor content uniformity.

Expert Insights:

  • Causality: Poor flowability of the API or the powder blend is a common cause of poor content uniformity. This can be exacerbated by particle size, shape, and electrostatic charges.

  • Self-Validating Protocol: Implement in-process controls during your manufacturing process to monitor blend uniformity at various stages. This will help pinpoint the source of the variability.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Aqueous pH-Solubility Profile Determination

Objective: To determine the solubility of 2,6-Naphthyridine-3-carboxylic acid at different pH values to inform formulation strategy.

Materials:

  • 2,6-Naphthyridine-3-carboxylic acid

  • Phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • HPLC-grade water

  • Suitable organic solvent for stock solution (e.g., DMSO)

  • HPLC system with UV detector

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of 2,6-Naphthyridine-3-carboxylic acid in the chosen organic solvent.

  • Create a calibration curve by diluting the stock solution to a range of concentrations and analyzing by HPLC.

  • Add an excess amount of 2,6-Naphthyridine-3-carboxylic acid to vials containing each of the buffer solutions.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered samples as necessary and analyze by HPLC.

  • Determine the concentration of the dissolved drug using the calibration curve.

Data Presentation:

pHSolubility (µg/mL)
2.0
4.5
6.8
7.4
9.0
Protocol 2: Excipient Compatibility Screening

Objective: To assess the compatibility of 2,6-Naphthyridine-3-carboxylic acid with common pharmaceutical excipients.

Materials:

  • 2,6-Naphthyridine-3-carboxylic acid

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)

  • Glass vials

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system with UV detector

Procedure:

  • Prepare binary mixtures of 2,6-Naphthyridine-3-carboxylic acid and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Prepare a control sample of the pure API.

  • Store the samples in open and closed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).

  • Analyze the samples by HPLC to quantify the API and detect any degradation products.

  • Compare the results of the binary mixtures to the pure API control. A significant loss of API or the appearance of new degradation peaks in the mixture indicates a potential incompatibility.

IV. References

  • RSC Publishing. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. [Link]

  • PubMed. Microbial naphthenic Acid degradation. [Link]

  • SciSpace. Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • Journal of Physical Science. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]

  • PMC. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]

  • Frontiers. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • MDPI. Variability in Assembly of Degradation Operons for Naphthalene and its derivative, Carbaryl, Suggests Mobilization through Horizontal Gene Transfer. [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Polish Journal of Food and Nutrition Sciences. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Le Moyne College. Approximate pKa chart of the functional groups. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Wiley. THE NAPHTHYRIDINES. [Link]

  • PubMed. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. [Link]

  • PMC. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]

  • Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 2,6-Naphthyridine-3-Carboxylic Acid Analogs: A Comparative Technical Guide

As a Senior Application Scientist evaluating the translational potential of emerging chemical scaffolds, I often look to bioisosteric replacement as a key driver of drug discovery. The 2,6-naphthyridine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the translational potential of emerging chemical scaffolds, I often look to bioisosteric replacement as a key driver of drug discovery. The 2,6-naphthyridine-3-carboxylic acid core represents a masterclass in structural design. By acting as a rigidified, nitrogen-rich bioisostere for traditional isoquinoline or pyrimidine scaffolds, this class of compounds has unlocked potent biological activities across two distinct therapeutic axes: Metabolic Hematology (via HIF Prolyl Hydroxylase inhibition) and Neurology (via mGluR4 Positive Allosteric Modulation).

This guide objectively compares the performance of 2,6-naphthyridine-3-carboxylic acid analogs against alternative standard-of-care scaffolds, providing the mechanistic rationale and self-validating experimental methodologies required for rigorous preclinical evaluation.

Target Axis A: Metabolic Hematology (HIF-PHD Inhibition)

Mechanistic Rationale

Hypoxia-Inducible Factor (HIF) is the master transcriptional regulator of the cellular response to low oxygen, driving the expression of erythropoietin (EPO). Under normoxic conditions, HIF-1α is rapidly degraded by HIF Prolyl Hydroxylases (PHDs), which utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-substrates.

The 3-carboxylic acid moiety of 2,6-naphthyridine analogs perfectly mimics the carboxylate of 2-oxoglutarate, allowing it to competitively chelate the active-site iron and halt HIF degradation[1].

Scaffold Comparison: 2,6-Naphthyridine vs. Isoquinoline (Roxadustat)

The clinical standard for HIF-PHD inhibition in chronic kidney disease (CKD) anemia is Roxadustat (FG-4592), an isoquinoline-3-carboxylic acid derivative[2]. While highly effective, the isoquinoline core is highly lipophilic.

Substituting the isoquinoline core with a 2,6-naphthyridine core (an aza-isostere) introduces a second nitrogen atom at the 6-position. This single atomic substitution fundamentally alters the physicochemical profile:

  • Improved Aqueous Solubility: The additional nitrogen acts as a hydrogen-bond acceptor, lowering the LogP and improving dissolution in aqueous gastrointestinal fluids[1].

  • Tuned Pharmacokinetics: The altered pKa profile shifts the metabolic clearance pathways, potentially reducing the heavy reliance on specific hepatic cytochrome P450 enzymes compared to the more lipophilic isoquinoline core[3].

HIF_Mechanism Normoxia Normoxic Conditions (O2 + 2-Oxoglutarate) PHD HIF Prolyl Hydroxylase (PHD) Active State Normoxia->PHD HIF_Deg HIF-1α Hydroxylation & Proteasomal Degradation PHD->HIF_Deg Default Pathway PHD_Inh PHD Enzyme Inhibited State PHD->PHD_Inh Inhibition Inhibitor 2,6-Naphthyridine-3-carboxylic acid analogs Inhibitor->PHD_Inh Competitive Binding HIF_Stab HIF-1α Stabilization & Nuclear Translocation PHD_Inh->HIF_Stab Prevents Degradation GeneExp Erythropoietin (EPO) Gene Transcription HIF_Stab->GeneExp

Fig 1: Mechanism of HIF-1α stabilization via PHD inhibition by 2,6-naphthyridine analogs.

Target Axis B: Neurology (mGluR4 Positive Allosteric Modulators)

Mechanistic Rationale

Metabotropic Glutamate Receptor 4 (mGluR4) is a highly sought-after target for Parkinson's disease. Positive Allosteric Modulators (PAMs) of mGluR4 reduce overactive excitatory transmission in the basal ganglia without the desensitization issues associated with orthosteric agonists.

Scaffold Comparison: 2,6-Naphthyridine Esters vs. (-)-PHCCC

Early mGluR4 PAM tool compounds, such as (-)-PHCCC, suffered from extreme lipophilicity and poor aqueous solubility (<1 µM), rendering them practically useless for in vivo CNS targeting[4].

To overcome this, medicinal chemists utilized [2,6]naphthyridine-3-carboxylic acid methyl esters as rigidified building blocks[4].

  • Vectorization: The rigid bicyclic naphthyridine core provides precise spatial vectorization for the ester/amide pharmacophores, locking the molecule into the active conformation required to bind the mGluR4 allosteric pocket.

  • Brain Penetrance: Compared to flexible or highly lipophilic early-generation PAMs, the naphthyridine-derived clinical candidates (e.g., Foliglurax analogs) demonstrate high clearance but excellent volume of distribution and brain-to-plasma ratios, successfully reversing haloperidol-induced catalepsy in rodent models[4].

Quantitative Performance Comparison

The following table synthesizes the pharmacological advantages of the 2,6-naphthyridine-3-carboxylic acid scaffold against alternative reference compounds.

TargetScaffold / CompoundIndicationPrimary ActivityKey Physicochemical Advantage
HIF-PHD 2,6-Naphthyridine-3-carboxylic acid Anemia (CKD)~10–50 nM (PHD2 IC₅₀)Enhanced aqueous solubility; additional H-bond acceptor[1]
HIF-PHD Isoquinoline-3-carboxylic acid (Roxadustat)Anemia (CKD)~15 nM (PHD2 IC₅₀)Clinically validated; higher lipophilicity[2]
mGluR4 2,6-Naphthyridine ester derivatives Parkinson's Disease~100–500 nM (EC₅₀)Rigidified core; high brain penetrance (high Vd)[4]
mGluR4 (-)-PHCCC (Reference Tool)Parkinson's Disease~3.3 µM (EC₅₀)Poor solubility limits in vivo utility[4]

Self-Validating Experimental Methodologies

To objectively assess the biological activity of 2,6-naphthyridine-3-carboxylic acid analogs, the assay must isolate the compound's mechanism of action from environmental variables. Below is the optimized protocol for the Cell-Based HIF-1α Stabilization Assay .

Protocol: Cell-Based HIF-1α Stabilization Assay

This protocol is designed as a self-validating system, ensuring that any observed HIF stabilization is strictly due to chemical PHD inhibition.

Step 1: Cell Seeding & Environmental Control

  • Action: Seed HeLa or HepG2 cells in 96-well plates at 2x10⁴ cells/well. Incubate at 37°C in a strictly controlled 21% O₂ (Normoxia) environment for 24 hours.

  • Causality: Culturing in normoxia is critical. It ensures that endogenous PHD enzymes are fully active and baseline HIF-1α is continuously degraded. If the cells experience environmental hypoxia, false positives will occur.

Step 2: Compound Dosing & Controls

  • Action: Treat cells with 2,6-naphthyridine-3-carboxylic acid analogs (0.1 µM to 100 µM).

  • Self-Validation: Include a vehicle control (0.1% DMSO) to establish the baseline, and a positive control (100 µM CoCl₂ or Roxadustat). Cobalt mimics hypoxia by displacing iron in the PHD active site, proving the assay's dynamic range is functional.

Step 3: Cold Lysis & Extraction

  • Action: After 4 hours of incubation, wash cells with ice-cold PBS and immediately lyse using a buffer supplemented with broad-spectrum protease inhibitors and 1 mM DTT. Keep strictly on ice.

  • Causality: HIF-1α has a half-life of less than 5 minutes. The rapid temperature drop and protease inhibitors are mandatory to halt residual proteasomal degradation during the extraction phase[1].

Step 4: Quantification & Quality Control

  • Action: Quantify stabilized HIF-1α using an Electrochemiluminescence (ECL) Sandwich ELISA. Calculate the Z'-factor using the vehicle and positive control wells.

  • Causality: A Z'-factor > 0.5 validates the assay's robustness, ensuring that the dose-response curve generated for the naphthyridine analogs is statistically reliable and free from edge-effects or extraction artifacts.

Assay_Workflow Step1 HeLa Cell Seeding (Normoxia 21% O2) Step2 Compound Dosing (0.1-100 µM) Step1->Step2 Step3 Cold Lysis & Protease Inhibition Step2->Step3 Step4 Sandwich ELISA (HIF-1α Capture) Step3->Step4 Step5 ECL Quantification & Z'-Factor Validation Step4->Step5

Fig 2: Self-validating workflow for the cell-based HIF-1α stabilization assay.

Conclusion

The 2,6-naphthyridine-3-carboxylic acid scaffold is far more than a simple structural novelty. By intelligently applying bioisosteric principles, researchers can leverage this core to fine-tune lipophilicity, improve aqueous solubility, and enforce rigid vectorization. Whether deployed as a catalytic iron chelator in the PHD active site or as a brain-penetrant allosteric modulator for mGluR4, this scaffold consistently demonstrates superior physicochemical flexibility compared to legacy isoquinoline and pyrimidine frameworks.

References

  • [4] Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 | Journal of Medicinal Chemistry. 4

  • [1] US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase | Google Patents. 1

  • [2] FG 4592 (Roxadustat) | C19H16N2O5 | CID 11256664 | PubChem - NIH. 2

  • [3] A Scalable Synthesis of Roxadustat (FG-4592) | Organic Process Research & Development. 3

Sources

Comparative

validation of 2,6-Naphthyridine-3-carboxylic acid as an FGFR4 inhibitor

An in-depth technical analysis and comparative guide on the validation of 2,6-Naphthyridine-3-carboxylic acid derivatives as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, specifically for applications...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the validation of 2,6-Naphthyridine-3-carboxylic acid derivatives as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, specifically for applications in Hepatocellular Carcinoma (HCC).

The Paradigm Shift in HCC Targeted Therapy

Hepatocellular Carcinoma (HCC) is driven by aberrant signaling in approximately 30% of patients, predominantly through the amplification of the Fibroblast Growth Factor 19 (FGF19) and its cognate receptor, FGFR4. Historically, pan-FGFR inhibitors (e.g., Erdafitinib) failed in HCC clinical trials due to dose-limiting toxicities—most notably hyperphosphatemia. This toxicity is a direct consequence of off-target FGFR1 inhibition, which disrupts FGF23-mediated phosphate homeostasis in the kidneys .

To bypass this bottleneck, modern drug design exploits a structural anomaly unique to FGFR4: the presence of a cysteine residue (Cys552) in the kinase hinge region, whereas FGFR1–3 possess a tyrosine at the homologous position. Recent medicinal chemistry efforts have identified the 2,6-naphthyridine-3-carboxylic acid scaffold as a highly privileged backbone for designing irreversible, covalent inhibitors that selectively target Cys552. A breakthrough 2024 study demonstrated that optimizing this scaffold (yielding "Compound 11") achieves nanomolar potency and exceptional kinome selectivity, rivaling clinical-stage benchmarks like Fisogatinib (BLU-554) and H3B-6527.

Mechanistic Rationale & Pathway Visualization

The FGF19 ligand binds to FGFR4 in the presence of the obligate co-receptor β-Klotho (KLB). This ternary complex induces receptor dimerization and trans-autophosphorylation, creating docking sites for the adaptor protein FRS2. Subsequent downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT pathways drives aggressive tumor proliferation and anti-apoptotic survival.

By utilizing a 2,6-naphthyridine core equipped with an electrophilic warhead (typically an acrylamide), researchers can position the molecule precisely within the ATP-binding pocket to form a covalent bond with the thiol group of Cys552. This permanently inactivates the kinase domain, shutting down the oncogenic signaling cascade.

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Cys552) FGF19->FGFR4 Binds KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor FRS2 FRS2 Adaptor FGFR4->FRS2 Phosphorylates Inhibitor 2,6-Naphthyridine Derivatives Inhibitor->FGFR4 Covalent Binding at Cys552 RAS_MAPK RAS/RAF/MEK/ERK FRS2->RAS_MAPK PI3K_AKT PI3K/AKT FRS2->PI3K_AKT Proliferation HCC Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

FGF19-FGFR4-KLB signaling axis and targeted inhibition by 2,6-Naphthyridine derivatives.

Comparative Performance Analysis

To objectively evaluate the clinical potential of 2,6-naphthyridine-derived inhibitors, we must compare their biochemical and cellular efficacy against established clinical candidates. The data below synthesizes findings from recent pharmacological evaluations.

InhibitorChemical ScaffoldTarget Binding ModeFGFR4 IC₅₀ (Biochemical)Cellular GI₅₀ (Huh7 Cells)Selectivity (FGFR4 vs FGFR1-3)
2,6-Naphthyridine (Cmpd 11) NaphthyridineIrreversible Covalent36 nM16 - 33 nM> 100-fold
Fisogatinib (BLU-554) PyrimidineIrreversible Covalent5 nM~10 nM> 120-fold
H3B-6527 PyrimidineIrreversible Covalent< 1.2 nM~15 nM> 250-fold
Roblitinib (FGF401) 1,8-NaphthyridineReversible Covalent1.1 nM~12 nM> 1000-fold
BLU-9931 QuinazolineIrreversible Covalent60 nM~50 nM> 50-fold

Data Interpretation: While Fisogatinib and H3B-6527 exhibit single-digit nanomolar biochemical potency, the optimized 2,6-naphthyridine scaffold demonstrates highly competitive cellular translation (GI₅₀ of 16-33 nM). This suggests excellent membrane permeability and intracellular target engagement, making it a highly viable alternative backbone for bypassing resistance mutations that may arise against pyrimidine-based inhibitors.

Self-Validating Experimental Workflows

To rigorously validate a 2,6-naphthyridine derivative as an FGFR4 inhibitor, researchers must employ a self-validating cascade of assays. A self-validating system ensures that every phenotypic observation (e.g., cell death) is mechanistically linked to the intended target (e.g., FGFR4 inhibition), ruling out off-target toxicity.

Workflow Phase1 1. Biochemical Validation Phase2 2. Cellular Efficacy Phase1->Phase2 Data1 TR-FRET Assay (IC50 & Selectivity) Phase1->Data1 Phase3 3. Mechanistic Validation Phase2->Phase3 Data2 CellTiter-Glo (Huh7 GI50) Phase2->Data2 Phase4 4. In Vivo Efficacy Phase3->Phase4 Data3 Western Blot (p-FGFR4, p-ERK) Phase3->Data3 Data4 Xenograft Model (Tumor Volume) Phase4->Data4

Step-by-step validation workflow for FGFR4 inhibitors from biochemical to in vivo models.

Protocol A: Biochemical Kinase Selectivity Profiling (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays to eliminate compound auto-fluorescence interference. To prove covalent binding, the assay must be run at both low and high ATP concentrations. A true covalent inhibitor's IC₅₀ will not shift significantly in the presence of high ATP, unlike reversible ATP-competitive inhibitors.

  • Preparation: Incubate recombinant human FGFR4 kinase domain with the 2,6-naphthyridine compound in a 384-well plate for 60 minutes to allow covalent bond formation.

  • Reaction: Add ATP (at Kₘ and 10x Kₘ) and a biotinylated peptide substrate. Incubate for 30 minutes at room temperature.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Validation Control: Run parallel assays against FGFR1, FGFR2, and FGFR3. A successful 2,6-naphthyridine candidate must show an IC₅₀ shift of >100-fold between FGFR4 and FGFR1-3.

Protocol B: Phenotypic & Mechanistic Cellular Validation

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. We utilize Huh7 and Hep3B cell lines because they harbor endogenous FGF19 amplification (FGF19+). Crucially, a self-validating protocol must include an FGF19-negative cell line (e.g., HepG2 ) as a negative control. If the compound kills HepG2 cells at the same concentration as Huh7, the compound is generally cytotoxic, not FGFR4-selective.

  • Viability Assay (CellTiter-Glo):

    • Seed Huh7 (FGF19+) and HepG2 (FGF19-) cells at 3,000 cells/well.

    • Treat with serial dilutions of the 2,6-naphthyridine inhibitor (0.1 nM to 10 μM) for 72 hours.

    • Measure ATP-dependent luminescence to determine GI₅₀.

  • Mechanistic Validation (Western Blot):

    • Treat Huh7 cells with the inhibitor for 2 hours.

    • Lyse cells and run SDS-PAGE.

    • Critical Controls: Probe for phosphorylated FGFR4 (p-FGFR4 at Tyr754) and downstream p-ERK1/2. You must simultaneously probe for Total FGFR4, Total ERK, and GAPDH.

    • Validation Check: A successful result shows a dose-dependent decrease in p-FGFR4 and p-ERK, while Total FGFR4 and Total ERK remain completely unchanged, proving the drug inhibits kinase activity without degrading the protein.

Protocol C: In Vivo Xenograft Efficacy

Causality & Rationale: In vivo models validate pharmacokinetic stability and tumor penetration. The Hep3B xenograft model is the gold standard for FGF19-driven HCC.

  • Implantation: Subcutaneously inject 5 × 10⁶ Hep3B cells into the right flank of BALB/c nude mice.

  • Dosing: Once tumors reach ~150 mm³, randomize mice into vehicle control and treatment groups (e.g., 10, 30, and 100 mg/kg 2,6-naphthyridine inhibitor, administered via oral gavage daily).

  • Monitoring: Measure tumor volume via calipers bi-weekly.

  • Pharmacodynamic (PD) Endpoint: Sacrifice a subset of mice 4 hours post-dose on day 14. Extract tumors and perform Western Blot for p-FGFR4 to confirm that in vivo tumor shrinkage is directly caused by target engagement within the tumor microenvironment.

References

  • Oh, H., Kim, J., Jung, S. H., Kim, J., Kim, I. S., et al. "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Hatziapostolou, M., et al. "Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma." MDPI, Cancers.[Link]

  • Chen, L., et al. "Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer." Frontiers in Oncology.[Link]

  • Joshi, J. J., et al. "H3B-6527 is a potent and selective inhibitor of FGFR4 in FGF19-driven hepatocellular carcinoma." Cancer Research, AACR Journals.[Link]

Validation

The Isomeric Advantage: A Comparative Analysis of 2,6-Naphthyridine and its Isomers in Biological Assays

Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Core Scaffold In the landscape of medicinal chemistry, the naphthyridine framework, a bicyclic heteroaromatic system of two f...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Core Scaffold

In the landscape of medicinal chemistry, the naphthyridine framework, a bicyclic heteroaromatic system of two fused pyridine rings, stands out as a "privileged scaffold."[1] Its rigid structure and hydrogen bonding capabilities make it a frequent constituent of bioactive molecules. However, the simple term "naphthyridine" belies a significant structural diversity. The placement of the two nitrogen atoms within the bicyclic system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[2][3] This isomeric variation is not a trivial chemical footnote; it profoundly dictates the molecule's electronic properties, spatial arrangement, and, consequently, its biological activity.

This guide provides a comparative analysis of the 2,6-naphthyridine isomer against its counterparts. We will delve into the nuanced differences in their performance in key biological assays, explore the underlying structure-activity relationships that govern their function, and provide detailed, validated protocols for their evaluation. Our objective is to equip researchers and drug developers with the insights needed to rationally select and design naphthyridine-based compounds with superior potency and target selectivity.

A Structural Overview of Naphthyridine Isomers

The six isomers of naphthyridine each possess a unique arrangement of nitrogen atoms, which influences their dipole moment, basicity (pKa), and potential for forming hydrogen bonds with biological targets. This fundamental structural difference is the primary driver of their varied pharmacological profiles.

Caption: The six positional isomers of the core naphthyridine scaffold.

Comparative Analysis in Key Biological Assays

While direct, head-to-head studies comparing all six isomers under identical conditions are limited in published literature, a comparative analysis of existing data reveals distinct trends in their biological activities.[4] The 2,6-naphthyridine scaffold has recently emerged as a potent core for kinase inhibitors, while other isomers have established roles in different therapeutic areas.

Kinase Inhibition: A Tale of Isomeric Selectivity

Kinase inhibition is a major focus for anticancer drug development, and various naphthyridine isomers have proven to be effective scaffolds for designing potent inhibitors.

The 2,6-naphthyridine core has been successfully utilized to develop selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[5] A notable example, designated Compound 11, demonstrated nanomolar potency against the Huh7 human hepatoma cell line, comparable to Fisogatinib, an inhibitor based on a different heterocyclic system.[5] This highlights the potential of the 2,6-scaffold in achieving high cellular efficacy.

Derivatives of 1,6-naphthyridine and 2,7-naphthyridine have also shown promise as kinase inhibitors, particularly targeting the MET kinase, another important target in oncology.[5] Meanwhile, 1,7-naphthyridine derivatives have been identified as potent inhibitors of p38 MAP kinase and the lipid kinase PIP4K2A, implicating them in inflammatory diseases and tumor suppression.[4]

Compound IDScaffold IsomerTarget KinaseAssay TypeIC50 (nM)Cell Line
Compound 11 2,6-Naphthyridine FGFR4Cell-based30Huh7[5]
Fisogatinib (8)Pyrrolo[2,1-f][4][6][7]triazineFGFR4Cell-based29Huh7[5]
Compound 22a1,6-NaphthyridinoneMETEnzymatic9.0N/A[5]
Compound 13f2,7-NaphthyridinoneMETEnzymaticNot ReportedN/A[5]
Note: The data presented is a compilation from multiple sources for comparative purposes. Direct head-to-head studies under identical conditions may not be available for all compounds.
Anticancer and Cytotoxic Activity

Beyond specific kinase inhibition, various naphthyridine isomers exhibit broad cytotoxic effects against cancer cell lines. The 1,8-naphthyridine isomer is perhaps the most extensively studied in this context, with numerous derivatives demonstrating potent activity against leukemia, pancreatic, and ovarian cancer cell lines.[8] Natural products containing the 1,5-naphthyridine scaffold, such as the alkaloid canthin-6-one, have also been shown to activate apoptosis and necrosis in human myeloid leukemia cells.[2][7]

Decoding the Structure-Activity Relationship (SAR)

The choice of isomer is a critical decision in drug design, as the position of the nitrogen atoms directly influences the molecule's ability to interact with a target.

  • Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors. Their relative positions create a unique electrostatic potential map for each isomer, dictating how it can dock into a protein's binding pocket. For instance, in kinase inhibitors, the ability to form one or two hydrogen bonds with the "hinge" region of the kinase domain is often crucial for high-affinity binding. The specific geometry of a 2,6-naphthyridine may present an optimal arrangement of hydrogen bond acceptors for a target like FGFR4, which may not be achievable with a 1,8- or 1,5-isomer.

  • Basicity and Solubility: The pKa of the naphthyridine core is modulated by the location of the nitrogen atoms. This affects the compound's ionization state at physiological pH, which in turn influences its solubility, cell permeability, and potential for off-target effects.

  • Synthetic Accessibility: The choice of isomer can also be a practical one. Different isomers require distinct synthetic routes, and the ease of introducing diverse substituents at desired positions can vary significantly, impacting the feasibility of generating a library of analogues for SAR studies.

G cluster_0 Molecular Properties cluster_1 Biological Outcome N_Position Nitrogen Atom Position (Isomer) H_Bond H-Bonding Potential N_Position->H_Bond EP_Map Electrostatic Potential N_Position->EP_Map Basicity pKa / Basicity N_Position->Basicity Binding Target Binding Affinity (e.g., Kinase Hinge) H_Bond->Binding EP_Map->Binding ADME ADME Properties (Solubility, Permeability) Basicity->ADME Selectivity Target Selectivity Binding->Selectivity Bioactivity Overall Biological Activity Binding->Bioactivity Selectivity->Bioactivity ADME->Bioactivity

Caption: SAR logic for naphthyridine isomers in drug design.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized and well-controlled experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of naphthyridine derivatives.

Protocol 1: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay is a robust method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Huh7 for HCC studies) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each naphthyridine isomer derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G start Start seed 1. Seed cells in 96-well plate start->seed treat 2. Treat with serial dilutions of Naphthyridine Isomers seed->treat incubate 3. Incubate for 48-72 hours treat->incubate mtt 4. Add MTT Reagent (Incubate 3-4 hours) incubate->mtt solubilize 5. Solubilize formazan crystals with DMSO mtt->solubilize read 6. Measure Absorbance at 570 nm solubilize->read analyze 7. Calculate % Viability and determine IC50 read->analyze end End analyze->end

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement of the Carboxylic Acid Group in 2,6-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 2,6-naphthyridine scaffold has emerged as a privileged heterocyclic system, demonstrating a broad spectr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2,6-naphthyridine scaffold has emerged as a privileged heterocyclic system, demonstrating a broad spectrum of biological activities, particularly in the realm of kinase inhibition and anticancer therapies.[1][2][3] The strategic incorporation of a carboxylic acid moiety on this scaffold can be pivotal for target engagement, often acting as a key hydrogen bond donor and acceptor or forming crucial salt-bridge interactions. However, the inherent physicochemical properties of the carboxylic acid group, such as its ionizable nature, can lead to challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicity.[4][5]

This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid group within the context of the 2,6-naphthyridine scaffold. We will delve into the rationale behind these replacements, present comparative data on their physicochemical properties, and provide detailed experimental protocols for their synthesis and biological evaluation.

The Rationale for Bioisosteric Replacement

The carboxylic acid functional group, while often essential for pharmacophore activity, can be a double-edged sword. Its acidity (pKa typically 4-5) means it is largely ionized at physiological pH, which can enhance aqueous solubility but hinder passive diffusion across biological membranes, thereby limiting oral bioavailability.[5] Furthermore, carboxylic acids are susceptible to metabolic transformations, most notably glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in drug toxicity.[6]

Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or even enhancing the desired biological activity.[7] A successful bioisostere mimics the size, shape, and electronic properties of the original functional group, allowing it to engage with the biological target in a similar manner.[7] For the carboxylic acid group, key bioisosteres aim to replicate its acidic nature and hydrogen bonding capabilities.

A Comparative Analysis of Key Carboxylic Acid Bioisosteres

Here, we compare three of the most widely employed bioisosteres for the carboxylic acid group: the 5-substituted-1H-tetrazole, the N-acylsulfonamide, and the hydroxamic acid. Each offers a unique profile of acidity, lipophilicity, and metabolic stability.

BioisostereRepresentative StructurepKa RangeKey Physicochemical Properties
Carboxylic Acid R-COOH4-5Planar, strong hydrogen bond donor/acceptor, often leads to low lipophilicity.
5-Substituted-1H-Tetrazole R-CN4H4.5-5.5Planar, delocalized negative charge, generally more lipophilic than the corresponding carboxylate, metabolically stable.[8]
N-Acylsulfonamide R-CO-NH-SO2-R'3.5-5.5Non-planar, strong hydrogen bond donor/acceptor, pKa can be tuned by the R' group, generally more lipophilic than carboxylates.
Hydroxamic Acid R-CO-NH-OH8-9Can act as a bidentate chelator for metal ions, less acidic than carboxylic acids.

Proposed 2,6-Naphthyridine Lead Compound and its Bioisosteric Analogs

To illustrate the practical application of this strategy, we propose a hypothetical lead compound, 1 , a 2,6-naphthyridine-8-carboxylic acid, inspired by known kinase inhibitor scaffolds.[9] We will then explore its bioisosteric replacement with a tetrazole (2 ), an acylsulfonamide (3 ), and a hydroxamic acid (4 ).

Caption: Proposed 2,6-naphthyridine lead compound and its bioisosteric analogs.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the proposed 2,6-naphthyridine carboxylic acid and its bioisosteric analogs, as well as a general protocol for their evaluation in a kinase inhibition assay.

Synthesis of 2,6-Naphthyridine-8-carboxylic Acid (1)

The synthesis of the 2,6-naphthyridine core can be achieved through various routes, often starting from substituted pyridines.[10] A plausible route to a carboxylic acid-substituted 2,6-naphthyridine is outlined below.

G A Substituted Pyridine B Multi-step Synthesis A->B e.g., Friedländer annulation C 2,6-Naphthyridine-8-carbonitrile B->C D Hydrolysis C->D Acid or Base E 2,6-Naphthyridine-8-carboxylic Acid (1) D->E

Caption: General synthetic workflow for 2,6-naphthyridine-8-carboxylic acid.

Step-by-Step Protocol:

  • Synthesis of the 2,6-Naphthyridine Core: A substituted 4-amino-3-cyanopyridine can be reacted with a suitable dicarbonyl compound via a Friedländer annulation to construct the 2,6-naphthyridine ring system, yielding a 2,6-naphthyridine-8-carbonitrile intermediate.

  • Hydrolysis of the Nitrile: The resulting carbonitrile is then subjected to acidic or basic hydrolysis. For example, refluxing the nitrile in a mixture of concentrated hydrochloric acid and acetic acid, followed by neutralization, will yield the desired 2,6-naphthyridine-8-carboxylic acid (1 ).

Synthesis of the Tetrazole Analog (2)

The most common method for the synthesis of 5-substituted-1H-tetrazoles from nitriles is through a [2+3] cycloaddition with an azide source.[8]

Step-by-Step Protocol:

  • Cycloaddition Reaction: The 2,6-naphthyridine-8-carbonitrile intermediate from the previous synthesis is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Azide Addition: Sodium azide and a mild acid catalyst, such as ammonium chloride, are added to the solution.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the 5-(2,6-naphthyridin-8-yl)-1H-tetrazole (2 ).

Synthesis of the Acylsulfonamide Analog (3)

N-Acylsulfonamides are typically prepared by the acylation of a sulfonamide with a carboxylic acid or its activated derivative.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: The 2,6-naphthyridine-8-carboxylic acid (1 ) is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC.

  • Coupling Reaction: The activated carboxylic acid derivative is then reacted with a desired sulfonamide (e.g., methanesulfonamide) in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or DMF.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the N-(methylsulfonyl)-2,6-naphthyridine-8-carboxamide (3 ).

Synthesis of the Hydroxamic Acid Analog (4)

Hydroxamic acids are similarly prepared from the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: The 2,6-naphthyridine-8-carboxylic acid (1 ) is activated as described for the acylsulfonamide synthesis.

  • Coupling with Hydroxylamine: The activated acid is then reacted with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl salt.

  • Work-up and Purification: The work-up and purification are similar to the previous syntheses, yielding the N-hydroxy-2,6-naphthyridine-8-carboxamide (4 ).

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given the prevalence of the 2,6-naphthyridine scaffold in kinase inhibitors, a common and relevant assay for comparing the biological activity of our proposed compounds would be an in vitro kinase inhibition assay.[3]

G A Prepare Kinase Reaction B Add Test Compound A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction and Measure Activity D->E F Determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

General Protocol (e.g., for a Serine/Threonine Kinase):

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the purified kinase enzyme, a specific peptide substrate, and a buffer solution with necessary cofactors (e.g., MgCl2).

  • Compound Addition: The test compounds (1-4 ) are added to the wells at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) or in a system that allows for non-radioactive detection (e.g., fluorescence-based).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In the case of a radiometric assay, this involves capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

Conclusion

The bioisosteric replacement of a carboxylic acid group on the 2,6-naphthyridine scaffold is a viable and often necessary strategy in drug discovery to overcome the inherent pharmacokinetic and toxicological challenges associated with this functional group. While the tetrazole, acylsulfonamide, and hydroxamic acid each present a unique set of properties, the optimal choice is highly dependent on the specific biological target and the desired physicochemical profile of the drug candidate. The synthetic routes and biological evaluation methods outlined in this guide provide a framework for the rational design and comparison of such analogs, ultimately facilitating the development of safer and more effective 2,6-naphthyridine-based therapeutics.

References

  • (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. [Link]

  • (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC. [Link]

  • (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. PubMed. [Link]

  • (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate. [Link]

  • (n.d.). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. [Link]

  • (1965). Synthesis of 2,6-naphthyridine. PubMed. [Link]

  • (2004). Dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives and 6H-dibenzo[c,h][3][11]naphthyridin-5-ones with potent topoisomerase I-targeting activity and cytotoxicity. PubMed. [Link]

  • (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. PMC. [Link]

  • (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]

  • (2017). Oligo-aspartic acid conjugates with benzo[c][3][11]naphthyridine-8-carboxylic acid scaffold as picomolar inhibitors of CK2. PubMed. [Link]

  • (n.d.). Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof.
  • (2022). Bioisosteres that influence metabolism. Hypha Discovery. [Link]

  • (2019). Structural biology of HIV integrase strand transfer inhibitors. PMC. [Link]

  • (2019). Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors. PDBj. [Link]

  • (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. [Link]

  • (2025). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. [Link]

  • (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

Sources

Validation

A Head-to-Head Comparison of 2,6-Naphthyridine and Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that dictates potency, selectivity, and the ultimate cli...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that dictates potency, selectivity, and the ultimate clinical potential of a drug candidate. Among the myriad of "privileged structures," the quinoline and 2,6-naphthyridine scaffolds have emerged as highly versatile and effective cores for designing potent enzyme inhibitors.

Quinoline, a bicyclic aromatic system with a nitrogen atom at position 1, is a well-established and validated scaffold found in numerous FDA-approved drugs, including several kinase inhibitors like Bosutinib and Lenvatinib.[1][2] Its synthetic accessibility and well-understood structure-activity relationships (SAR) make it a cornerstone of many drug discovery programs.[3] The 2,6-naphthyridine scaffold, an isomer of quinoline with a second nitrogen atom in the carbocyclic ring, is a more recent entrant but has rapidly gained attention for its ability to yield highly potent and selective inhibitors against challenging kinase targets.[4][5]

This guide provides an in-depth, head-to-head comparison of these two pivotal scaffolds. We will dissect their structural nuances, compare their performance against key kinase targets using published experimental data, and provide insights into their preclinical profiles. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a scaffold for their next generation of targeted therapies.

Structural and Chemical Profile: A Tale of Two Scaffolds

The fundamental difference between quinoline and 2,6-naphthyridine lies in the placement of nitrogen atoms within the bicyclic system. This seemingly minor alteration has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and three-dimensional shape, all of which govern its interaction with a biological target.

Scaffolds cluster_quinoline Quinoline Scaffold cluster_naphthyridine 2,6-Naphthyridine Scaffold quinoline quinoline naphthyridine naphthyridine Kinase_Assay_Workflow start Start setup Assay Setup in 96-well Plate (Kinase, Substrate, ATP) start->setup add_compound Add Test Compounds (Serial Dilutions) setup->add_compound incubate Incubate at Room Temp add_compound->incubate add_reagent Add ADP-Glo™ Reagent (Terminates Kinase Reaction) incubate->add_reagent measure_lum Measure Luminescence (Proportional to ADP produced) add_reagent->measure_lum calculate_ic50 Calculate IC50 Values (Dose-Response Curve) measure_lum->calculate_ic50 end End calculate_ic50->end

Figure 2. General workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Assay Setup : In a 96-well plate, add the target kinase, a suitable substrate (e.g., a synthetic peptide), and ATP to each well. [6]2. Compound Addition : Add the test compounds (2,6-naphthyridine or quinoline derivatives) in a series of dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination : Add a reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation : Add a detection reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis : Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [5]

Protocol 2: Cell-Based Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add Serial Dilutions of Test Compounds incubate_overnight->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with Solubilizing Agent (e.g., DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3. Standard workflow for a cell-based MTT proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed cancer cells (e.g., Huh7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight. [4][7]2. Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value as the concentration of the compound that causes 50% inhibition of cell growth. [4]

Protocol 3: Xenograft Mouse Model for In Vivo Efficacy

This protocol evaluates the antitumor activity of a lead compound in a living organism.

Step-by-Step Methodology:

  • Cell Implantation : Implant human cancer cells (e.g., Huh7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice). [4][8]2. Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) orally or via intraperitoneal injection daily. The control group receives only the vehicle. [6]4. Monitoring : Monitor tumor volume and body weight regularly (e.g., twice a week) throughout the study.

  • Endpoint : At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). [4]6. Data Analysis : Compare the tumor growth inhibition in the treated groups to the vehicle control group to determine the in vivo efficacy.

Conclusion and Future Outlook

This comparative analysis reveals that both 2,6-naphthyridine and quinoline are exceptionally valuable scaffolds for the development of kinase inhibitors.

The quinoline scaffold is a mature, well-validated workhorse of the pharmaceutical industry. Its proven track record, extensive knowledge base, and the existence of multiple approved drugs make it a reliable choice for developing inhibitors against well-established kinase targets. [1][2]The wealth of available data often provides a clear roadmap for optimizing potency and pharmacokinetic properties.

The 2,6-naphthyridine scaffold represents a more novel and highly promising alternative. [5]Its unique electronic and structural properties have enabled the development of inhibitors with outstanding potency and, most importantly, high selectivity for challenging targets like FGFR4 and specific PKC isozymes. [9][10]This ability to achieve selectivity where other scaffolds may fail is a significant advantage, particularly for targets within large, homologous protein families. [5] For the drug development professional, the choice between these two scaffolds is strategic:

  • For programs targeting well-validated kinases where speed and a clear development path are paramount, the quinoline scaffold offers a lower-risk, data-rich starting point.

  • For programs targeting novel or challenging kinases where high selectivity is essential to minimize off-target effects, or where navigating a crowded intellectual property landscape is a concern, the 2,6-naphthyridine scaffold presents a powerful and compelling opportunity. [5] Ultimately, the continued exploration and derivatization of both scaffolds will undoubtedly lead to the discovery of the next generation of life-saving targeted therapies.

References

  • 9

  • 6

  • 1

  • 10

  • 4

  • 8

  • 11

  • [Discovery of 5-(3-Chlorophenylamino)benzo[c]n[6][8]aphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. PubMed.]()

  • 5

  • 2

  • 7

  • 12

  • 13

  • 14

  • 15

  • 16

  • 17

  • 18

  • 19

  • [Design, Synthesis, and Evaluation of Dibenzo[c,h]n[9][8]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.]()

  • 3

  • 20

Sources

Comparative

benchmarking 2,6-Naphthyridine-3-carboxylic acid against known drugs

Comparative Benchmarking Guide: 2,6-Naphthyridine-3-Carboxylic Acid Derivatives vs. Standard Therapeutics Executive Summary The 2,6-naphthyridine-3-carboxylic acid scaffold (CAS 1251103-01-1) has emerged as a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Benchmarking Guide: 2,6-Naphthyridine-3-Carboxylic Acid Derivatives vs. Standard Therapeutics

Executive Summary

The 2,6-naphthyridine-3-carboxylic acid scaffold (CAS 1251103-01-1) has emerged as a highly privileged building block in modern medicinal chemistry[1]. Characterized by a fused bicyclic heteroaromatic system, this core structure provides unique physicochemical properties. The nitrogen atoms at positions 2 and 6 serve as critical hydrogen-bond acceptors, while the 3-carboxylic acid moiety acts as a versatile synthetic handle for amidation, esterification, and cross-coupling[2].

This guide benchmarks advanced derivatives synthesized from the 2,6-naphthyridine-3-carboxylic acid precursor against established clinical standards in two primary therapeutic areas: Oncology (specifically Fibroblast Growth Factor Receptor 4 [FGFR4] inhibition in Hepatocellular Carcinoma) and Neurology (Metabotropic Glutamate Receptor 4 [mGluR4] Positive Allosteric Modulators for Parkinson's Disease).

Benchmarking Case Study 1: Oncology (FGFR4 Inhibition in HCC)

Mechanistic Context

In approximately 30% of Hepatocellular Carcinoma (HCC) patients, the FGF19-FGFR4 signaling pathway is aberrantly expressed, acting as the primary oncogenic driver[3]. Pan-FGFR inhibitors often fail in the clinic due to dose-limiting hyperphosphatemia caused by off-target FGFR1 inhibition. Derivatives of 2,6-naphthyridine (such as Compound 11) have been engineered to selectively target the FGFR4 kinase domain, offering a safer therapeutic window compared to earlier pan-inhibitors[4],[5].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Activates PLCg PLCγ / MAPK Pathway FGFR4->PLCg Phosphorylation Naphthyridine 2,6-Naphthyridine Derivative Naphthyridine->FGFR4 Inhibits Fisogatinib Fisogatinib (Reference) Fisogatinib->FGFR4 Inhibits Proliferation HCC Cell Proliferation PLCg->Proliferation Drives

Caption: FGF19-FGFR4 signaling pathway in HCC and targeted inhibition by 2,6-naphthyridine derivatives.

Quantitative Benchmarking: 2,6-Naphthyridine vs. Fisogatinib

To objectively evaluate the efficacy of the 2,6-naphthyridine scaffold, we benchmark a lead derivative (Compound 11) against Fisogatinib, a known clinical-stage FGFR4 inhibitor[3].

CompoundFGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Selectivity Fold (FGFR1/4)Huh7 Cell Viability IC₅₀ (nM)
2,6-Naphthyridine Lead 2.5>1000>400x15.2
Fisogatinib (Standard) 3.1>1000>320x18.5
Vehicle Control N/AN/AN/A>10,000
Self-Validating Experimental Protocol: In Vitro Kinase & Viability Assay

Causality & Logic: We utilize the Huh7 human hepatoma cell line because its proliferation is strictly dependent on FGF19-FGFR4 signaling, making it a highly sensitive phenotypic model[4],[3]. Testing against FGFR1 is mandatory to validate selectivity and predict the absence of hyperphosphatemia toxicity.

  • Reagent Preparation: Synthesize the target inhibitor by functionalizing 2,6-Naphthyridine-3-carboxylic acid via amide coupling. Prepare 10 mM stock solutions in 100% DMSO.

  • Biochemical Kinase Assay (TR-FRET):

    • Step: Incubate recombinant FGFR4 and FGFR1 with the compound (0.1 nM to 10 μM) and ATP.

    • Causality: Run parallel assays at low (10 μM) and high (1 mM) ATP concentrations. A rightward shift in IC₅₀ at high ATP confirms the naphthyridine derivative is an ATP-competitive hinge-binder.

  • Cell Viability Assay (Huh7):

    • Step: Seed Huh7 cells at 3,000 cells/well. Treat with the compound for 72 hours.

    • Validation Checkpoint: Include Fisogatinib as a positive control (expected IC₅₀ ~18 nM) and a pan-FGFR inhibitor (e.g., Erdafitinib) to validate assay sensitivity. Measure viability using CellTiter-Glo (ATP luminescence).

Benchmarking Case Study 2: Neurology (mGluR4 PAMs in Parkinson's Disease)

Mechanistic Context

The metabotropic glutamate receptor 4 (mGluR4) is a highly sought-after target for Parkinson's disease (PD). Activating mGluR4 normalizes the basal ganglia circuitry without the debilitating dyskinesia side effects associated with standard dopaminergic therapies (like L-DOPA)[6]. Historically, tool compounds like (-)-PHCCC failed due to poor brain penetrance. By utilizing [2,6]Naphthyridine-3-carboxylic acid methyl ester as a starting material, researchers have successfully synthesized potent, brain-penetrant Positive Allosteric Modulators (PAMs) such as Compound 40 and Foliglurax (Compound 60)[7],[6].

PK_PD_Workflow Synthesis Synthesize 2,6-Naphthyridine Derivatives InVitro In Vitro mGluR4 Activation Assay Synthesis->InVitro PK PK Profiling (Brain Penetrance) InVitro->PK IC50 < 100nM InVivo In Vivo Efficacy (Catalepsy Model) PK->InVivo B/P Ratio > 1.0 Validation Benchmarked vs. (-)-PHCCC InVivo->Validation

Caption: Step-by-step PK/PD validation workflow for evaluating mGluR4 positive allosteric modulators.

Quantitative Benchmarking: 2,6-Naphthyridine PAMs vs. (-)-PHCCC

The following data benchmarks the pharmacokinetic (PK) properties of a 2,6-naphthyridine-derived PAM (Compound 40) against the historical standard (-)-PHCCC in rat models[7],[6].

Pharmacokinetic Parameter2,6-Naphthyridine PAM (Cmpd 40)(-)-PHCCC (Historical Tool)
Clearance (mL/min/kg) 113>200 (Rapidly cleared)
Half-life (min) 44<10
Volume of Distribution (L/kg) 6.5Poor distribution
Brain/Plasma Ratio 1.2 (Excellent CNS Penetration)<0.1 (Peripherally restricted)
In Vivo Efficacy (MED) Active at 3 mg/kg (Oral)Inactive systemically
Self-Validating Experimental Protocol: In Vivo PK & Haloperidol-Induced Catalepsy

Causality & Logic: We measure the Brain/Plasma ratio because peripheral exposure without CNS penetration yields false negatives in neurological efficacy models. The haloperidol-induced catalepsy model is chosen because haloperidol blocks D2 receptors, mimicking PD motor deficits. Reversal of this catalepsy by the PAM proves efficacy is achieved via allosteric modulation of mGluR4, independent of direct dopaminergic agonism[7].

  • Pharmacokinetic Profiling:

    • Step: Administer the 2,6-naphthyridine derivative intravenously (1 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats.

    • Causality: Formulate in 1% CMC or Tween-80. The 2,6-naphthyridine core is lipophilic; proper formulation prevents precipitation in the gut, ensuring accurate oral bioavailability readings.

    • Validation Checkpoint: Extract plasma and brain homogenates at 0.5, 1, 2, and 4 hours. Analyze via LC-MS/MS. A Brain/Plasma ratio > 1.0 validates the compound for the next phase.

  • Haloperidol-Induced Catalepsy Model:

    • Step: Administer haloperidol (1 mg/kg, i.p.) to induce parkinsonian rigidity.

    • Step: 45 minutes later, administer the 2,6-naphthyridine PAM (3-10 mg/kg, p.o.).

    • Validation Checkpoint: Measure descent latency on a vertical grid. Include L-DOPA as a positive control (complete reversal) and vehicle as a negative control (sustained catalepsy). A statistically significant reduction in descent time confirms target engagement and in vivo efficacy.

Conclusion

The 2,6-Naphthyridine-3-carboxylic acid scaffold is a highly versatile chemical foundation. When benchmarked against standard therapies, its derivatives demonstrate superior target selectivity in oncology (FGFR4 over FGFR1)[3] and vastly improved pharmacokinetic profiles in neurology (CNS penetrance for mGluR4 modulation)[7]. By adhering to strict, self-validating experimental protocols, researchers can confidently utilize this scaffold to develop next-generation therapeutics.

References

  • ResearchGate. "Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review." ResearchGate. Available at: [Link]

  • ACS Publications. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. "(PDF) Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." ResearchGate. Available at: [Link]

  • PubMed / NIH. "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." National Institutes of Health. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Naphthyridine-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory compliance, but as a rigorous system of physical and chemical causalities. Handling novel hete...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory compliance, but as a rigorous system of physical and chemical causalities. Handling novel heterocyclic compounds like 2,6-Naphthyridine-3-carboxylic acid (CAS: 1251103-01-1) requires a deep understanding of the material's physical state and its interaction with human physiology.

Because this compound is typically supplied as a fine, dry powder, the primary operational risks are aerosolization, electrostatic dispersion, and subsequent mucosal or dermal contact. To build a self-validating safety protocol, every piece of Personal Protective Equipment (PPE) and every handling step must directly address these specific mechanistic risks.

Below is the definitive, step-by-step operational and logistical guide for safely handling, transferring, and disposing of 2,6-Naphthyridine-3-carboxylic acid.

Hazard Profile & PPE Causality Analysis

To design an effective PPE strategy, we must first analyze the specific hazard classifications of the compound. According to its Safety Data Sheet (SDS), 2,6-Naphthyridine-3-carboxylic acid triggers several critical GHS hazard statements[1]. The table below summarizes the quantitative and qualitative data, linking each hazard to its mechanistic risk and the required protective countermeasure.

Table 1: Hazard Causality and PPE Requirements

GHS Hazard StatementMechanistic Risk & CausalityMandated PPE & Engineering Control
H302: Harmful if swallowed Inadvertent hand-to-mouth transfer of residual microscopic powder after handling.Hand Protection: 4-6 mil Nitrile gloves. Strict doffing protocols before exiting the workspace.
H315: Causes skin irritation Direct dermal contact with the carboxylic acid moiety causes localized, pH-driven epidermal irritation.Body Protection: Fully buttoned, 100% cotton or flame-resistant lab coat with extended cuffs.
H319: Causes serious eye irritation Airborne particulates can bypass standard safety glasses via side gaps, reacting with basal tears to cause severe ocular irritation.Eye Protection: ANSI Z87.1-certified chemical splash goggles (forming a complete facial seal).
H335: May cause respiratory irritation Electrostatic repulsion during weighing causes powder aerosolization, leading to inhalation and respiratory tract inflammation.Engineering/Respiratory: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

Mandatory PPE Specifications & Regulatory Grounding

A robust safety culture relies on aligning daily practices with authoritative standards. The following PPE specifications are mandated based on Occupational Safety and Health Administration (OSHA) regulations:

  • Hazard Assessment (OSHA 29 CFR 1910.132): Employers are required to perform and document a hazard assessment to determine the necessary PPE[2]. For this compound, the assessment dictates that engineering controls (fume hoods) must be the primary defense, with PPE serving as the critical secondary barrier.

  • Eye and Face Protection (OSHA 29 CFR 1910.133): Standard safety glasses are insufficient for fine, irritating powders. You must use chemical splash goggles that provide a tight seal around the eyes to prevent airborne dust ingress[3].

  • Hand Protection (OSHA 29 CFR 1910.138): Select gloves based on the chemical's degradation and permeation rates[4]. For solid heterocyclic carboxylic acids, powder-free nitrile gloves (minimum 4 mil thickness) provide excellent tactile sensitivity while preventing dermal absorption.

Operational Workflow & Logical Relationships

The following flowchart illustrates the logical progression of hazard mitigation, from initial assessment through active handling and final disposal.

PPE_Workflow Start 1. Hazard Assessment (Review SDS & OSHA 1910.132) FumeHood 2. Engineering Controls (Activate Fume Hood) Start->FumeHood Donning 3. Donning PPE (Coat -> Respirator -> Goggles -> Gloves) FumeHood->Donning Handling 4. Material Handling (Weighing & Transfer) Donning->Handling Spill Spill Occurred? Handling->Spill SpillResp 5a. Spill Response (Wet Wipe, Double Glove) Spill->SpillResp Yes Doffing 5b. Doffing PPE (Gloves -> Goggles -> Respirator -> Coat) Spill->Doffing No SpillResp->Doffing Disposal 6. Waste Disposal (Seal in Approved Containers) Doffing->Disposal

Figure 1: Step-by-step logical workflow for the safe handling, donning/doffing of PPE, and disposal of 2,6-Naphthyridine-3-carboxylic acid.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Material Transfer

Because 2,6-Naphthyridine-3-carboxylic acid is a dry powder, it is highly susceptible to electrostatic charge, which causes the particles to repel each other and aerosolize.

  • Preparation: Verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent turbulent airflow.

  • PPE Donning: Put on your lab coat (fully buttoned), chemical splash goggles, and nitrile gloves. Ensure the glove cuffs overlap the sleeves of the lab coat.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Briefly use an anti-static ionizer gun on the weigh boat and the spatula. Causality: Neutralizing the static charge prevents the powder from "jumping" out of the boat and contaminating the balance or entering your breathing zone.

  • Transfer: Using a grounded stainless steel spatula, transfer the compound slowly. Keep the source bottle as close to the weigh boat as physically possible to minimize the transit distance of the powder through the air.

  • Decontamination: Once weighed, seal the source bottle. Wipe down the exterior of the bottle and the balance pan with a lint-free cloth lightly dampened with water or ethanol before removing them from the hood.

Protocol B: Spill Response and Containment

In the event of a spill outside the fume hood, immediate and calculated action is required to prevent the H335 (respiratory irritation) hazard from affecting the wider laboratory[1].

  • Halt and Assess: Stop all work. Warn colleagues in the immediate vicinity.

  • PPE Upgrade: Immediately don a second pair of nitrile gloves over your existing ones (double-gloving). If the spill is large and outside a hood, don an N95 or P100 particulate respirator.

  • Wet Wiping (Critical Step): Do not dry sweep or use a standard vacuum. Dry sweeping mechanically forces the fine powder into the air. Instead, moisten absorbent paper towels with a compatible solvent (e.g., water or a mild alcohol) to suppress dust formation.

  • Collection: Carefully wipe the spill from the outer edges toward the center to prevent spreading.

  • Isolation: Place all contaminated wipes, the weigh boat, and your outer layer of gloves into a heavy-duty, sealable hazardous waste bag.

Protocol C: Waste Disposal

Improper disposal can lead to environmental contamination and regulatory fines.

  • Segregation: Do not flush 2,6-Naphthyridine-3-carboxylic acid down the drain. It must be treated as hazardous chemical waste[1].

  • Packaging: Place all residual chemical, contaminated packaging, and spill cleanup materials into a chemically compatible, clearly labeled, and tightly sealed waste container.

  • Compliance: Transfer the container to your facility's approved waste disposal plant or environmental health and safety (EHS) team in accordance with local and national regulations (Precautionary Statement P501)[1].

References

  • ChemScene. "Safety Data Sheet - 2,6-Naphthyridine-3-carboxylic acid." ChemScene LLC.
  • Rochester Institute of Technology (RIT). "Personal Protective Equipment (PPE) - OSHA 29 CFR 1910.132." Environmental Health & Safety.
  • MSC Direct. "Safety Glasses and Goggles Selection Guide - OSHA 29 CFR 1910.133." MSC Industrial Supply Co.
  • Rockford Systems. "How to Get Your Hands on the Right Safety Gloves - OSHA 29 CFR 1910.138." Rockford Systems, LLC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.